Advanced Synthesis and Derivatization of 4H-Azepin-4-one Scaffolds: A Technical Guide for Drug Development
Executive Summary & Pharmacological Relevance The 4H-azepin-4-one ring system, particularly its fused derivatives such as benz[c]azepin-4-ones and pyrrolo[3,2-c]azepin-4-ones, represents a privileged heterocyclic scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Relevance
The 4H-azepin-4-one ring system, particularly its fused derivatives such as benz[c]azepin-4-ones and pyrrolo[3,2-c]azepin-4-ones, represents a privileged heterocyclic scaffold in medicinal chemistry. Due to their unique seven-membered conformational flexibility, these compounds effectively interact with diverse biological targets. They have been extensively evaluated as selective muscarinic antagonists, kinase inhibitors, and potent cytotoxic agents against various cancer cell lines[1][2].
Historically, the synthesis of these scaffolds relied on multi-step classical methods, such as ester condensations, reductive aminations, or Beckmann rearrangements[1][2]. However, modern drug development demands high atom economy and rapid library generation. As a result, transition-metal-catalyzed cyclizations—specifically utilizing Gold(I) and Platinum(IV)—have emerged as the gold standard for constructing these complex architectures[1][3].
Mechanistic Rationale: Overcoming Traditional Bottlenecks
Traditional synthetic routes to azepinones often suffer from poor regioselectivity and require harsh conditions. For example, the Beckmann rearrangement of unsymmetrical oximes frequently yields a mixture of lactam regioisomers, necessitating laborious chromatographic separations[2].
To bypass these kinetic traps, modern protocols employ highly carbophilic Lewis acids.
Gold(I) Catalysis: Gold(I) complexes selectively activate the
-system of alkynes without coordinating to basic nitrogen or oxygen atoms. This allows for an intermolecular formal [5+2] cycloaddition between phenylpropargyl acetals and benzaldimines, directly yielding the seven-membered ring in a single operation[1].
Platinum(IV) Catalysis: In the synthesis of pyrroloazepinones, direct endo-dig cyclization of acetylenic pyrroles typically favors the 8-one isomer. However, utilizing
induces a thermodynamically driven C2 to C3 carbonyl migration prior to cyclization, selectively yielding the highly desired pyrrolo[3,2-c]azepin-4-one[3].
Quantitative Data & Yield Comparison
The following table summarizes the efficiency and operational parameters of the primary synthetic strategies utilized in modern azepinone derivation.
Synthetic Strategy
Catalyst/Reagents
Key Intermediate
Yield Range
Primary Advantage
Intermolecular [5+2] Cycloaddition
/
Propargyl acetal + Imine
48% - 80%
High atom economy; enables a one-pot sequential procedure from simple precursors[1].
C2-C3 Carbonyl Migration
Acetylenic pyrrole
55% - 75%
Overcomes kinetic barriers to access the elusive 4-one isomer selectively[3].
Cascade Synthesis
Squaramide / Base
N-arylnitrones + Allenes
60% - 85%
Catalyst-controlled access to complex bridged bicyclic tetrahydrobenz[b]azepine-4-ones[4].
Classical Beckmann Rearrangement
, then Polyphosphoric Acid (PPA)
Indol-4-one oxime
70% - 96%
Highly scalable; utilizes inexpensive, commercially available starting materials like dimedone[2].
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following workflows detail the causality behind each reagent choice and include critical validation checkpoints to ensure system integrity.
Protocol A: One-Pot Sequential Synthesis of Benz[c]azepin-4-ones via Gold(I) Catalysis
This method constructs the benzazepinone core directly from aldehydes, amines, and propargyl acetals[1].
Imine Condensation: Combine 4-nitrobenzaldehyde (1.0 equiv) and 4-methoxyaniline (1.0 equiv) in anhydrous Dichloromethane (DCM). Stir overnight at room temperature.
Causality: DCM is selected as an aprotic, non-coordinating solvent. It solubilizes the precursors without competing for the highly electrophilic Gold(I) center in the subsequent step.
Catalyst Activation: In a separate vial, mix
(5 mol%) and (5 mol%) in DCM.
Causality: The bulky biaryl phosphine ligand prevents catalyst deactivation via dimerization. The silver salt acts as a halide scavenger, precipitating AgCl and generating the active, highly carbophilic cationic Gold(I) species[1].
Cycloaddition: Add the activated catalyst solution and propargyl acetal (1.2 equiv) to the imine mixture. Reflux for 4 hours.
Validation Checkpoint: Monitor the reaction via GC/MS or TLC (Hexane/EtOAc 7:3). The reaction is deemed successful when the distinct UV-active spot of the imine intermediate is fully replaced by the highly fluorescent benz[c]azepin-4-one product.
Protocol B: Synthesis of Tetrahydropyrrolo[3,2-c]azepin-4-ones via Classical Rearrangement
A highly scalable four-step procedure starting from dimedone, ideal for generating large quantities of cytotoxic screening candidates[2].
Alkylation: React 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with 1-chloro-2-propanone in
using anhydrous for 48 h at room temperature.
Causality:
provides mild basic conditions sufficient to deprotonate the active methylene of dimedone without triggering unwanted aldol condensation side reactions[2].
Paal-Knorr Ring Closure: Reflux the resulting tricarbonyl compound with a substituted aniline in toluene (100 °C, 3 h) using zirconium sulfate as a catalyst.
Causality: Zirconium sulfate acts as a robust, water-tolerant Lewis acid that facilitates the double condensation required to form the indol-4-one core[2].
Oximation & Beckmann Rearrangement: Convert the ketone to an oxime using
in aqueous NaOH/EtOH. Isolate the oxime, then heat in Polyphosphoric Acid (PPA) at 80 °C for 3 hours.
Validation Checkpoint: During the PPA heating phase, the reaction mixture will transition from a pale suspension to a dark, viscous homogeneous solution. Quenching over crushed ice should precipitate the crude tetrahydropyrrolo[3,2-c]azepin-4-one as a distinct solid[2].
Mechanistic Pathway Visualizations
The following diagrams map the logical flow and intermediate transitions of the transition-metal-catalyzed workflows.
Caption: Gold(I)-catalyzed [5+2] cycloaddition workflow for azepinone synthesis.
Caption: Platinum-catalyzed C2-C3 carbonyl migration and cyclization pathway.
References
1.[1] Gold(I)-Catalyzed Benz[c]azepin-4-ol Synthesis by Intermolecular [5 + 2] Cycloaddition. ACS Publications.
2.[2] Tetrahydropyrrolo[3,2-c]azepin-4-ones as a new class of cytotoxic compounds. Chemistry (DOI).
3.[4] Catalyst-Controlled Cascade Synthesis of Bridged Bicyclic Tetrahydrobenz[b]azepine-4-ones. Royal Society of Chemistry.
4.[3] Platinum-Catalyzed Synthesis of Pyrrolo[3,2- c]azepin-4-ones. Thieme Connect.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 4H-Azepin-4-one: Structural Scaffolds, Synthesis, and Pharmaceutical Utility
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary & Chemical Identity
The term 4H-Azepin-4-one formally refers to the unsaturated seven-membered heterocyclic ketone. However, in practical drug development—specifically in the synthesis of antihistamines like Azelastine —the nomenclature is frequently used to describe its saturated derivatives, particularly hexahydro-1-methyl-4H-azepin-4-one (also known as 1-methylazepan-4-one).
This guide distinguishes between the theoretical parent scaffold and the industrially critical intermediate, providing actionable protocols for the latter.
Core Chemical Data Table
Property
Parent Scaffold
Key Pharmaceutical Intermediate
Common Name
4H-Azepin-4-one
1-Methylazepan-4-one HCl
Systematic Name
4H-Azepin-4-one
Hexahydro-1-methyl-4H-azepin-4-one hydrochloride
CAS Number
612548-36-4
19869-42-2 (HCl salt)
Molecular Formula
C₆H₅NO
C₇H₁₃NO · HCl
Molecular Weight
107.11 g/mol
163.65 g/mol (salt)
Structure
Unsaturated 7-membered ring
Saturated 7-membered ring, N-methylated
Primary Utility
Theoretical Pharmacophore
Precursor for Azelastine
Structural Analysis & Reactivity Profile
The 4H-Azepin-4-one Scaffold
The parent 4H-azepin-4-one (C₆H₅NO) represents a specific tautomeric form of the azepinone class. Unlike the more common 2H-azepin-2-ones (which include caprolactam derivatives), the 4-one isomer places the ketone at the 4-position relative to the nitrogen.
Electronic Character: The ring system is anti-aromatic or non-aromatic depending on conformation. The 8π electron system (if fully conjugated) leads to instability, driving the molecule to adopt non-planar "boat" conformations to minimize anti-aromatic overlap.
Reactivity: The C4 ketone is less electrophilic than typical cyclohexanones due to transannular interactions and ring strain.
The Hexahydro Derivative (Azepan-4-one)
In medicinal chemistry, the saturated form is the functional workhorse.
Conformation: Azepan-4-ones exist as a flexible mixture of chair and twist-chair conformers.
Basicity: The N-methyl group (pKa ~10) provides a handle for salt formation (HCl), crucial for solubility during purification.
C4 Reactivity: The ketone at C4 is sterically accessible for nucleophilic attack (e.g., by hydrazines), which is the key step in constructing the phthalazinone core of Azelastine.
Synthesis Protocols
Method A: Industrial Synthesis of 1-Methylazepan-4-one (The Dieckmann Route)
This is the standard process chemistry route used to manufacture the Azelastine intermediate. It utilizes a Dieckmann Condensation to close the 7-membered ring.[1]
Reflux the beta-keto ester in dilute HCl. The ester hydrolyzes and spontaneously decarboxylates.
Final Product:1-Methylazepan-4-one (isolated as HCl salt) .[8][9]
Visualization: The Dieckmann Pathway
Caption: Figure 1. Industrial synthesis of the 4H-azepin-4-one saturated derivative via Dieckmann Condensation.
Pharmaceutical Applications: The Azelastine Workflow
The primary utility of the 4-azepinone scaffold is in the synthesis of Azelastine (an antihistamine/mast cell stabilizer). The ketone functionality serves as the anchor point for the phthalazinone moiety.
Mechanism of Action Integration:
The 7-membered azepine ring in Azelastine provides the necessary lipophilicity and steric bulk to fit the H1 receptor binding pocket, while the basic nitrogen (N-methyl) interacts with the conserved aspartic acid residue in the receptor (D107 in H1).
Experimental Workflow (Condensation):
Hydrazone Formation: React 1-Methylazepan-4-one with hydrazine hydrate or a specific benzoyl hydrazine.
Reduction: If a hydrazone is formed first, it is often reduced (e.g., with KBH₄) to the hydrazine derivative.
Cyclization: The hydrazine derivative condenses with 2-(4-chlorobenzoyl)benzoic acid to form the phthalazinone core.
Caption: Figure 2. Convergent synthesis of Azelastine utilizing the azepinone scaffold.
References
LookChem. (n.d.). Hexahydro-1-methyl-4H-azepin-4-one (CAS 19869-42-2) Product Information. Retrieved from [Link]
Google Patents. (2021). CN113956239A - Preparation method of azelastine hydrochloride.
Organic Chemistry Portal. (n.d.). Dieckmann Condensation: Mechanism and Applications. Retrieved from [Link]
A Spectroscopic Guide to the Elusive 4H-Azepin-4-one: Navigating an Unstable Heterocycle
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4H-Azepin-4-one, a seven-membered, nitrogen-containing heterocyclic ketone. This molecule represents a fascinating yet challengin...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4H-Azepin-4-one, a seven-membered, nitrogen-containing heterocyclic ketone. This molecule represents a fascinating yet challenging target for synthetic and medicinal chemists. Its significance lies in the broader class of azepinones, which are scaffolds found in various natural products and pharmaceutically active compounds.[1] However, the parent 4H-Azepin-4-one is notably elusive; it is prone to polymerization at room temperature, making its isolation and characterization a complex task that requires specialized techniques.[2][3]
This document synthesizes the available experimental data with theoretical predictions to offer researchers a comprehensive understanding of the NMR, IR, and Mass Spectrometry profiles of 4H-Azepin-4-one. We will delve into the causality behind experimental choices, particularly the low-temperature methods required to study this unstable molecule, and provide field-proven protocols for its analysis.
Molecular Structure and Properties
4H-Azepin-4-one possesses the molecular formula C₆H₅NO and a monoisotopic mass of approximately 107.037 Da.[4] Its structure consists of a seven-membered ring containing one nitrogen atom, a ketone functional group at the 4-position, and three double bonds.
Figure 1: Chemical structure of 4H-Azepin-4-one.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful first-pass analytical technique for identifying key functional groups. For 4H-Azepin-4-one, the most prominent features are the carbonyl (C=O) stretch and the stretches associated with the unsaturated ring system. Due to the compound's instability, experimental data has been acquired under specialized low-temperature matrix isolation conditions, where the molecule is trapped in an inert gas matrix (e.g., N₂) at cryogenic temperatures (12–14 K).[2][3] This technique prevents intermolecular reactions and polymerization, allowing for the spectroscopic observation of the isolated molecule.
Characteristic IR Absorptions
The following table summarizes the key experimental IR absorption bands observed for 4H-Azepin-4-one formed via photolysis of 4-azidophenol in a nitrogen matrix.[2]
Wavenumber (cm⁻¹)
Intensity
Assignment
~1680 - 1700
Strong
C=O Stretch (Ketone)
~1640 - 1600
Medium-Strong
C=C Stretch (Alkene)
~1500 - 1400
Medium
C-N Stretch / Ring Vibrations
~3000 - 3100
Medium-Weak
=C-H Stretch
Note: The exact peak positions can vary depending on the specific matrix environment and any substitutions on the ring.
The strong absorption in the 1680-1700 cm⁻¹ region is the most definitive indicator of the ketone functional group. Conjugation with the double bonds in the ring typically shifts the C=O stretch to a lower wavenumber compared to a simple saturated ketone.[5] The presence of bands above 3000 cm⁻¹ confirms the existence of C-H bonds on sp²-hybridized carbons.[6]
Experimental Protocol: Low-Temperature Matrix Isolation IR Spectroscopy
This protocol describes the specialized setup required to obtain the IR spectrum of an unstable species like 4H-Azepin-4-one.
Precursor Preparation: Synthesize a suitable precursor, such as a 4-azidophenol derivative, which can be converted to the target azepinone via photolysis or pyrolysis.[2]
Matrix Deposition:
The precursor is sublimed under high vacuum and co-deposited with a large excess of an inert matrix gas (e.g., Argon or Nitrogen) onto a cryogenic window (e.g., CsI or KBr) cooled to approximately 12 K by a closed-cycle helium cryostat.
The deposition rate is carefully controlled to ensure molecules of the precursor are isolated from one another within the solid matrix.
Initial Spectrum: Record a background IR spectrum of the deposited matrix containing the precursor.
In-situ Generation:
Generate 4H-Azepin-4-one in the matrix by irradiating the sample with a suitable UV light source (photolysis) or by passing the precursor through a high-temperature tube before deposition (flash vacuum pyrolysis).[2][3]
Data Acquisition: Record the IR spectrum of the matrix now containing the product. The difference spectrum (product minus precursor) reveals the vibrational modes of the newly formed 4H-Azepin-4-one.
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the inherent instability of 4H-Azepin-4-one at concentrations and temperatures required for standard NMR analysis, experimental spectra for the parent compound are not available in the literature. However, we can reliably predict the key features of its ¹H and ¹³C NMR spectra based on its structure and established principles of NMR spectroscopy.[7][8]
Predicted ¹H NMR Spectrum
The 4H-Azepin-4-one molecule has a plane of symmetry, which means we would expect to see three distinct signals for the vinyl protons.
H2/H6: These protons are adjacent to the nitrogen atom and would likely appear as a multiplet in the downfield region (δ 6.5-7.5 ppm) due to the electronegativity of the nitrogen and the deshielding effects of the conjugated system.
H3/H5: These protons are adjacent to the carbonyl group. The electron-withdrawing nature of the carbonyl would shift these signals downfield, likely in the range of δ 6.0-7.0 ppm.
NH Proton: A broad singlet corresponding to the N-H proton would be expected, potentially in the range of δ 7.0-8.5 ppm, though its position can be highly variable and dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum
The symmetry of the molecule would result in four distinct signals in the proton-decoupled ¹³C NMR spectrum.
C4 (Carbonyl Carbon): The carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the range of δ 180-200 ppm.[9][10]
C2/C6: These carbons are adjacent to the nitrogen atom. Their chemical shift would be in the vinyl region, likely between δ 130-150 ppm.
C3/C5: These carbons are alpha to the carbonyl group and part of a double bond. They would also appear in the vinyl region, likely between δ 120-140 ppm.
Position
Predicted ¹H Chemical Shift (δ, ppm)
Predicted ¹³C Chemical Shift (δ, ppm)
N-H
7.0 - 8.5 (broad s)
-
C 2-H / C 6-H
6.5 - 7.5 (m)
130 - 150
C 3-H / C 5-H
6.0 - 7.0 (m)
120 - 140
C 4=O
-
180 - 200
Experimental Protocol: General NMR Acquisition for Organic Molecules
While not directly applicable to the unstable parent compound, this standard protocol is used for stable derivatives.
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized ("shimming").
¹H NMR Acquisition:
Acquire a one-dimensional ¹H spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
The free induction decay (FID) signal is recorded and then Fourier transformed to produce the frequency-domain spectrum.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, many more scans (hundreds to thousands) are required to achieve a good signal-to-noise ratio.[8]
Data Processing: Process the spectra by applying phasing corrections, baseline corrections, and integrating the signals (for ¹H NMR). Chemical shifts are referenced to the TMS signal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elucidation of its structure.[11] No experimental mass spectrum for the parent 4H-Azepin-4-one is published, but its exact mass is known to be 107.037113783 Da for the molecular formula C₆H₅NO.[4]
Expected Molecular Ion and Fragmentation
In an electron ionization (EI) mass spectrum, we would expect a molecular ion peak [M]⁺• at m/z = 107. A common fragmentation pathway for cyclic ketones is the loss of carbon monoxide (CO), a stable neutral molecule.[12]
[M]⁺• (m/z = 107): The molecular ion of 4H-Azepin-4-one.
[M - CO]⁺• (m/z = 79): Loss of a CO molecule (28 Da) would lead to a fragment ion with m/z 79. This corresponds to the formula C₅H₅N⁺•, which is the radical cation of pyridine. The stability of the aromatic pyridine ring would make this a highly favorable fragmentation pathway.
Further Fragmentation: The pyridine radical cation could undergo further fragmentation, though the m/z 79 peak is expected to be prominent.
Figure 2: Proposed primary fragmentation of 4H-Azepin-4-one in EI-MS.
Experimental Protocol: General Mass Spectrometry Acquisition
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile (though thermally unstable) compound, direct insertion or gas chromatography (GC-MS) could be attempted, though soft ionization techniques are preferable.
Ionization: Ionize the sample molecules.
Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. Useful for structural elucidation.
Electrospray Ionization (ESI): A soft ionization technique where the sample is dissolved and sprayed through a high-voltage needle, producing protonated molecules [M+H]⁺ (m/z = 108). This is ideal for confirming molecular weight with minimal fragmentation.[13]
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
Detection: A detector counts the number of ions at each m/z value, generating the mass spectrum.
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.[13]
Integrated Spectroscopic Workflow
A logical workflow is essential for the structural elucidation of an unknown compound. For a challenging molecule like 4H-Azepin-4-one, this involves a combination of techniques, starting with those that confirm the molecular formula and key functional groups.
Figure 3: Integrated workflow for the spectroscopic analysis of 4H-Azepin-4-one.
Conclusion
The spectroscopic characterization of 4H-Azepin-4-one presents a significant challenge due to its inherent instability. This guide has demonstrated that while direct analysis under standard conditions is often not feasible, a combination of specialized experimental techniques and theoretical prediction provides a robust framework for its identification. Low-temperature matrix isolation IR is crucial for observing the molecule's vibrational modes, confirming the presence of the core azepinone structure. While experimental NMR data is lacking, predictions based on established principles offer valuable insight into the expected electronic environment of its nuclei. Finally, mass spectrometry can confirm the molecular weight, and the predictable fragmentation pattern involving the loss of carbon monoxide to form a stable pyridine cation serves as a key structural indicator. For researchers in drug development, understanding these spectroscopic signatures is the first step toward synthesizing and evaluating more stable, substituted derivatives of this promising heterocyclic scaffold.
References
Dunkin, I. R., El Ayeb, A. A., Gallivan, S. L., & Lynch, M. A. (1997). 4H-Azepin-4-ones from 4-azidophenols in low-temperature matrices. Journal of the Chemical Society, Perkin Transactions 2, (11), 2137-2144. [Link]
Dunkin, I. R., El Ayeb, A. A., Gallivan, S. L., & Lynch, M. A. (1997).
Dunkin, I. R., El Ayeb, A. A., Gallivan, S. L., & Lynch, M. A. (1997). 4H-Azepin-4-ones from 4-azidophenols in low-temperature matrices. Journal of the Chemical Society, Perkin Transactions 2.
National Center for Biotechnology Information. PubChem Compound Summary for CID 17806258, 4H-Azepin-4-one. [Link]
Stability and Reactivity of 4H-Azepin-4-one Isomers
This guide provides an in-depth technical analysis of the stability, electronic structure, and reactivity of 4H-azepin-4-one and its isomers. It distinguishes between the stable, saturated azepan-4-ones (often commercial...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the stability, electronic structure, and reactivity of 4H-azepin-4-one and its isomers. It distinguishes between the stable, saturated azepan-4-ones (often commercially listed) and the highly reactive, unsaturated 4H-azepin-4-one intermediates generated via photolysis, which are the primary focus of advanced mechanistic organic chemistry.
Technical Guide for Chemical Synthesis & Drug Design
Executive Summary
The 4H-azepin-4-one scaffold represents a unique class of seven-membered unsaturated heterocycles. Unlike their saturated counterparts (caprolactams/azepanones), fully unsaturated azepinones are transient, high-energy intermediates. Their instability arises from the conflict between cyclic conjugation and Hückel’s rule, often leading to anti-aromatic character (8
electrons) if planar.[1] This guide details the generation of 4H-azepin-4-one via matrix isolation, compares its stability against 2H- and 3H- isomers, and outlines protocols for trapping these elusive species.
Part 1: Structural Analysis & Electronic Properties
The stability of azepinone isomers is governed by the interplay of ring strain and electronic delocalization.
1.1 Electronic Configuration and Anti-Aromaticity
The 4H-azepin-4-one ring contains a cross-conjugated ketone system.
Pi-Electron Count: The ring system (excluding the exocyclic oxygen) possesses 6
electrons from the three double bonds. However, if the nitrogen atom is planar () and donates its lone pair into the ring, the system reaches 8 electrons .
Consequence: According to Hückel's rule, a planar 8
system is anti-aromatic , leading to significant destabilization.
Geometry: To relieve this anti-aromatic penalty, the ring adopts a non-planar, boat-like conformation, disrupting conjugation.[1] This "escape" from planarity renders the molecule highly reactive toward polymerization and nucleophilic attack.
1.2 Isomer Stability Comparison
The relative stability of azepinone isomers follows the order of their ability to minimize anti-aromatic overlap and steric strain.
Isomer
Structure Type
Stability Profile
Key Characteristic
3H-Azepin-2-one
Conjugated Enamide
Moderate
Isolable at RT; formed via aqueous photolysis of aryl azides.
2H-Azepin-2-one
Conjugated Amide
Variable
Stable in fused systems; unstable as parent monocycle.
4H-Azepin-4-one
Cross-Conjugated Ketone
Low (Transient)
Polymerizes at RT; requires matrix isolation (<20 K).
Azepan-4-one
Saturated Ketone
High
Stable, commercially available; no anti-aromatic character.
Part 2: Synthesis & Formation Mechanisms[2]
The primary route to unsaturated 4H-azepin-4-ones is the photochemical ring expansion of 4-azidophenols . This reaction proceeds through a nitrene intermediate, which rearranges to the seven-membered ring.
2.1 Mechanism: The Nitrene Ring Expansion
Upon UV irradiation, 4-azidophenol loses nitrogen to form a singlet nitrene. This species undergoes ring expansion (likely via a benzazirine intermediate) to form the 4H-azepin-4-one.
Part 3: Reactivity Profile
The reactivity of 4H-azepin-4-one is dominated by its drive to regain aromaticity (by reverting to phenol derivatives) or to relieve strain (by polymerization).
3.1 Polymerization
At temperatures above 20 K (in argon matrices), 4H-azepin-4-one undergoes rapid intermolecular reactions. The lack of steric protection on the ring carbons facilitates head-to-tail polymerization, resulting in intractable tars.
3.2 Nucleophilic Trapping
In the presence of nucleophiles (e.g., water, amines), the strained ring is susceptible to attack.
Hydrolysis: Addition of water typically leads to ring contraction, regenerating phenol derivatives or forming acyclic amides.
Nucleophilic Attack Site: The C=N bond and the
-carbons to the ketone are prime targets for nucleophiles.
3.3 Photochemical Reversibility
Under specific wavelengths, 4H-azepin-4-one can photo-isomerize back to the bicyclic benzazirine or ketenimine forms, creating a photo-stationary state in matrix isolation experiments.
Part 4: Experimental Protocols
Protocol A: Matrix Isolation of 4H-Azepin-4-one
Objective: To generate and spectroscopically characterize the transient 4H-azepin-4-one.[2]
Preparation:
Sublime 4-azidophenol onto a CsI window cooled to 12 K in a vacuum shroud.
Co-deposit with a large excess of Argon (Ar:Precursor ratio > 1000:1) to ensure isolation.
Photolysis:
Irradiate the matrix with a high-pressure Mercury (Hg) lamp (
nm) through a cutoff filter.
Monitor reaction progress via FT-IR spectroscopy . Look for the disappearance of the azide peak (~2100 cm
) and the appearance of the conjugated ketone carbonyl stretch (~1650-1680 cm).
Annealing (Stability Test):
Slowly warm the matrix to 30-40 K .
Observe the loss of discrete IR bands and the growth of broad absorption features, indicating polymerization.
Protocol B: Continuous Flow Synthesis of Stable 3H-Azepinones
Objective: To synthesize the more stable 3H-azepinone isomers for drug scaffold development.
Setup: Use a fluorinated ethylene polymer (FEP) tubing reactor coiled around a Pyrex immersion well containing a 450 W medium-pressure Hg lamp.
Reagents: Dissolve aryl azide (0.01 M) in a THF/Water mixture (9:1).
Execution:
Pump the solution through the reactor at a flow rate allowing for a 30-minute residence time.
Maintain temperature at 25°C.
Workup:
Collect the effluent. The presence of water traps the intermediate didehydroazepine to form 3H-azepin-2-one .
Purify via silica gel chromatography (rapid elution to prevent degradation).
References
4H-Azepin-4-ones from 4-azidophenols in low-temperature matrices.
Source: Journal of the Chemical Society, Perkin Transactions 2
[Link][2][3]
Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones.
Source: Beilstein Journal of Organic Chemistry
[Link]
An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction.
Source: Nature Communications
[Link]
Antiaromaticity: The Case of Azepine.
Source: Chemical Reviews / Wikipedia Summary
[Link]
Preparation of Some N-Substituted Hexahydro-4H-azepin-4-ones.
Source: Synthetic Communications
[Link][4]
The Evolution of Azepine Synthesis: A Technical Guide to Seven-Membered Nitrogen Heterocycles
Executive Summary Azepines—seven-membered unsaturated nitrogen heterocycles—are privileged scaffolds in both industrial polymer chemistry and pharmaceutical development. From the bulk production of ε-caprolactam for Nylo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Azepines—seven-membered unsaturated nitrogen heterocycles—are privileged scaffolds in both industrial polymer chemistry and pharmaceutical development. From the bulk production of ε-caprolactam for Nylon-6 synthesis to the targeted design of dibenzo[b,f]azepines for neurological therapeutics (e.g., carbamazepine), mastering azepine synthesis is a critical competency for organic chemists[1][2]. Because seven-membered rings suffer from unfavorable enthalpic and entropic barriers (including Pitzer, Baeyer, and transannular strain) during ring closure, their synthesis has historically relied on ring-expansion strategies[3].
This whitepaper provides a comprehensive historical and mechanistic review of azepine synthesis, tracing the evolution from classical acid-catalyzed ring expansions to modern photochemical and transition-metal-catalyzed methodologies.
Phase I: The Classical Foundation – Beckmann Rearrangement
The earliest and most industrially significant method for synthesizing saturated azepines (azepanes/caprolactams) is the Beckmann rearrangement, discovered in 1886[3]. This transformation converts cyclohexanone oxime into ε-caprolactam via an acid-catalyzed ring expansion[1].
Mechanistic Causality
The reaction is driven by the creation of a highly favorable leaving group. When the oxime hydroxyl group is protonated by a strong acid (traditionally H₂SO₄), it departs as water. To avoid the formation of a highly unstable primary carbocation, the C-C bond anti-periplanar to the departing water molecule migrates synchronously to the electron-deficient nitrogen[3]. This stereospecific alkyl migration yields a nitrilium ion intermediate, which undergoes nucleophilic attack by water and subsequent tautomerization to form the stable amide (lactam). Modern iterations utilize milder catalysts like cyanuric chloride (TAPC) in hexafluoroisopropanol (HFIP) to improve conversion rates and avoid harsh acidic conditions[3].
Figure 1: Mechanistic pathway of the Beckmann rearrangement to ε-caprolactam.
Experimental Protocol: Synthesis of ε-Caprolactam
Self-Validating Design: The use of a biphasic extraction post-neutralization ensures that unreacted oxime (which is less polar) can be separated from the highly polar lactam product.
Oxime Formation: Dissolve 10.0 mmol of cyclohexanone in 15 mL of ethanol. Add 12.0 mmol of hydroxylamine hydrochloride and 12.0 mmol of sodium acetate. Reflux for 2 hours. Cool to precipitate cyclohexanone oxime; filter and dry.
Rearrangement: In a round-bottom flask, carefully dissolve the oxime in 5 mL of concentrated H₂SO₄. Heat the mixture to 85°C for 30 minutes.
Quenching: Pour the hot acidic mixture over 20 g of crushed ice to halt the reaction and prevent lactam hydrolysis.
Neutralization & Isolation: Slowly add aqueous ammonia (28%) until the solution reaches pH 7, generating ammonium sulfate as a byproduct[1]. Extract the aqueous layer with dichloromethane (3 x 20 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hexanes to yield pure ε-caprolactam.
Phase II: Photochemical Ring Expansions of Aryl Azides
In the mid-20th century, photochemistry unlocked access to highly unsaturated azepines. The photolysis of aryl azides in the presence of nucleophiles (such as water or amines) yields 3H-azepinones or 2-amino-1H-azepines[4][5].
Mechanistic Causality
Irradiation of an aryl azide with UV light extrudes nitrogen gas, generating a highly reactive singlet aryl nitrene. This nitrene rapidly undergoes ring contraction to a bicyclic benzazirine intermediate, which subsequently undergoes electrocyclic ring expansion to a 1,2-didehydroazepine[4]. Because the didehydroazepine is highly electrophilic, it is immediately trapped by a nucleophile (e.g., diethylamine or water)[5].
Crucial Optimization: Batch photochemistry often leads to tarry polymeric byproducts due to over-irradiation of the sensitive azepine product. Transitioning to a continuous flow reactor using fluorinated ethylene polymer (FEP) tubing minimizes secondary photochemical degradation by ensuring uniform photon flux and rapid removal of the product from the irradiation zone[4].
Figure 2: Photochemical ring expansion of aryl azides to azepines.
Experimental Protocol: Continuous Flow Synthesis of 3H-Azepinones
Self-Validating Design: The use of 1,4-dioxane/water mixtures ensures complete solubilization of the azide while providing a massive stoichiometric excess of the trapping nucleophile (water) to outcompete dimerization[5].
Solution Preparation: Prepare a 10 mM solution of the ortho-substituted aryl azide in a 3:2 (v/v) mixture of water and 1,4-dioxane[5].
Reactor Setup: Utilize an FEP tubing reactor (internal diameter 0.8 mm, volume 10 mL) coiled tightly around a 254 nm UV-C lamp[4].
Flow Processing: Pump the azide solution through the reactor using a syringe pump set to a flow rate that achieves exactly a 1.5-hour residence time at ambient temperature[5].
Isolation: Collect the eluent in a foil-wrapped flask to prevent ambient light degradation. Concentrate under reduced pressure and purify the resulting 3H-azepinone via flash column chromatography (silica gel, EtOAc/Hexane).
Phase III: Modern Transition-Metal Catalyzed Cyclizations
Modern synthesis relies heavily on transition-metal catalysis to construct complex, highly functionalized azepines without relying on strained precursors. Two distinct paradigms dominate: Gold(I)-catalyzed cycloadditions and Palladium-catalyzed cross-couplings.
Gold(I) complexes are exceptionally carbophilic, selectively activating alkynes in the presence of other functional groups. In the synthesis of 4,5-dihydro-1H-azepines, a propargylic ester is activated by Au(I), triggering a 1,2-rearrangement to form a reactive vinyl gold carbenoid[6]. This carbenoid is intercepted by an alkyl azide (extruding N₂) to form a vinyl imine intermediate. A second equivalent of the vinyl gold carbenoid then engages the vinyl imine in a formal [4+3] cycloaddition, forging the seven-membered ring with high regioselectivity[6].
Mechanistic Causality: Palladium-Catalyzed Synthesis of Dibenzo[b,f]azepines
For pharmaceutical scaffolds like dibenzo[b,f]azepines, Buchwald-Hartwig aminations and Mizoroki-Heck reactions are utilized. For instance, reacting 2-bromostyrene with 2-chloroaniline under Pd-catalysis triggers an intermolecular amination followed by an intramolecular Heck cyclization, yielding the tricyclic azepine in up to 99% yield in a single pot[2].
Self-Validating Design: The use of a non-coordinating counterion (NTf₂⁻) ensures the gold center remains highly electrophilic, while dichloroethane provides the necessary dielectric constant to stabilize the carbenoid intermediate.
Reaction Assembly: In an oven-dried Schlenk tube under argon, add propargylic ester (2.0 mmol) and alkyl azide (1.0 mmol)[6].
Catalyst Addition: Add 5 mol% of the Gold(I) catalyst (e.g., IPrAuCl) and 5 mol% AgNTf₂ (to abstract the chloride and generate the active cationic gold species) in 5 mL of anhydrous 1,2-dichloroethane.
Cyclization: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by the evolution of nitrogen gas and TLC.
Workup: Filter the crude mixture through a short pad of Celite to remove the silver and gold salts. Concentrate the filtrate and purify via column chromatography to isolate the multisubstituted 4,5-dihydro-1H-azepine[6].
Quantitative Data Summary
The following table summarizes the operational metrics of the discussed methodologies, providing a comparative baseline for synthetic planning.
Synthesis Methodology
Historical Era
Key Reactive Intermediates
Typical Yields
Primary Application / Scaffold
Beckmann Rearrangement
Classical (1886+)
Nitrilium ion
85–95%
Industrial Polymers (ε-Caprolactam)
Aryl Azide Photolysis
Mid-Century (1960s+)
Singlet nitrene, Didehydroazepine
40–75%
3H-Azepinones, 2-Aminoazepines
Gold(I)[4+3] Cycloaddition
Modern (2010s+)
Vinyl gold carbenoid, Vinyl imine
70–90%
Multisubstituted 4,5-dihydro-1H-azepines
Pd-Catalyzed Cyclization
Modern (2000s+)
Palladacycle
60–99%
Dibenzo[b,f]azepines (Pharmaceuticals)
Conclusion
The synthesis of azepines has evolved from brute-force thermodynamic rearrangements to highly orchestrated, atom-economical catalytic cascades. While the Beckmann rearrangement remains the undisputed champion of industrial scale, photochemical flow systems and transition-metal-catalyzed cycloadditions have exponentially expanded the chemical space available to drug discovery professionals. Future methodologies will likely focus on asymmetric photoredox catalysis to access chiral azepanes directly from abundant acyclic feedstocks.
References
CAPROLACTAM | Ataman Kimya
Source: atamankimya.com
URL:[Link]
Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives
Source: National Institutes of Health (NIH)
URL:[Link]
Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Azepine Synthesis from Alkyl Azide and Propargylic Ester via Gold Catalysis
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Strategies in the synthesis of dibenzo[b,f]heteropines
Source: National Institutes of Health (NIH)
URL:[Link]
Effects of the Solvent and the Nucleophile on the Photochemical Synthesis of Azepines
Source: ResearchGate
URL:[Link]
The Scientific Guide to Hexahydro-4H-azepin-4-one follows below, structured for researchers and drug development professionals. Executive Summary & Compound Identity Hexahydro-4H-azepin-4-one (commonly 4-Azepanone or 4-P...
Author: BenchChem Technical Support Team. Date: March 2026
The Scientific Guide to Hexahydro-4H-azepin-4-one follows below, structured for researchers and drug development professionals.
Executive Summary & Compound Identity
Hexahydro-4H-azepin-4-one (commonly 4-Azepanone or 4-Perhydroazepinone ) is a seven-membered heterocyclic ketone.[1] Unlike its six-membered analog (4-piperidone), the azepane ring introduces unique conformational flexibility, making it a privileged scaffold in the design of protease inhibitors, kinase inhibitors, and peptidomimetics.
This guide details the physicochemical profile, validated synthesis protocols, and reactivity patterns of 4-azepanone, focusing on its utility as a building block in medicinal chemistry.
Nomenclature & Identifiers
Property
Detail
IUPAC Name
Hexahydro-4H-azepin-4-one
Common Synonyms
4-Azepanone; 4-Oxoazepane; 4-Perhydroazepinone
CAS Number (Free Base)
105416-56-6
CAS Number (HCl Salt)
50492-22-3
CAS Number (N-Boc)
188975-88-4
Molecular Formula
C₆H₁₁NO (Free Base); C₆H₁₂ClNO (HCl Salt)
Molecular Weight
113.16 g/mol (Free Base); 149.62 g/mol (HCl Salt)
SMILES
C1CNCCC(=O)C1
Physical & Chemical Properties[2][5]
Physicochemical Constants
The free base of 4-azepanone is an unstable oil prone to self-condensation and oxidation. Consequently, it is almost exclusively handled as its hydrochloride salt or as an N-protected derivative (e.g., N-Boc, N-Cbz).
Property
Value (HCl Salt / N-Boc Derivative)
Notes
Physical State
Solid (HCl salt); Oil or low-melting solid (N-Boc)
HCl salt is hygroscopic.
Melting Point
176–181 °C (HCl salt)
Decomposes upon prolonged heating.
Boiling Point
~308 °C (N-Boc, predicted)
Free base distills at lower T under vacuum but degrades.
Solubility
Water, Methanol, DMSO (HCl salt)
N-Boc form is soluble in DCM, EtOAc, THF.
pKa (Conjugate Acid)
~8.8–9.2 (Estimated)
Comparable to azepane; basicity modulated by ketone.
Density
1.072 g/cm³ (N-Boc, predicted)
-
Structural Conformation & Reactivity
Ring Flexibility: The seven-membered azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. This flexibility allows it to adopt geometries required for binding to diverse biological targets (e.g., enzyme active sites) but also complicates NMR analysis due to peak broadening at room temperature.
Amine Basicity: The secondary amine at position 1 is nucleophilic. Without protection, it can attack the ketone of another molecule, leading to polymerization. Protocol Rule: Always maintain N-protection during storage and initial functionalization.
Ketone Electrophilicity: The C4 ketone is sterically accessible, facilitating reductive amination, Grignard addition, and Wittig reactions.
Synthesis & Manufacturing Methodologies
While historical methods utilized the hazardous diazomethane ring expansion, modern industrial protocols favor the Ring Expansion of N-Boc-4-piperidone using Ethyl Diazoacetate (EDA) . This route is safer, scalable, and regioselective due to the symmetry of the starting material.
Primary Route: Lewis Acid-Catalyzed Ring Expansion
This method converts the readily available 6-membered 4-piperidone into the 7-membered 4-azepanone via a beta-keto ester intermediate, which is subsequently decarboxylated.
Preparation: Dissolve N-Boc-4-piperidone in anhydrous DCM/MTBE (1:4 ratio) under nitrogen atmosphere. Cool to -25 °C .[3]
Expansion: Add Ethyl Diazoacetate slowly. Then, add BF₃·OEt₂ dropwise, maintaining the internal temperature below -20 °C to prevent side reactions.
Quench: Stir for 2 hours. Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Intermediate: Ethyl 1-Boc-5-oxoazepane-4-carboxylate (mixture of keto-enol tautomers).
Decarboxylation (Krapcho conditions): Dissolve the crude intermediate in DMSO containing NaCl (2 equiv) and water (5 equiv). Heat to 140 °C for 4 hours.
Mechanism:[4][5][6][7] Hydrolysis of the ester followed by thermal decarboxylation.
Isolation: Cool, dilute with water, and extract with EtOAc. Purification via silica gel chromatography (Hexane/EtOAc) yields N-Boc-4-azepanone .
Deprotection (Optional): Treat with 4M HCl in dioxane to generate 4-azepanone hydrochloride .
Synthesis Pathway Visualization
The following diagram illustrates the logic flow from the 6-membered precursor to the final 7-membered scaffold.
Figure 1: Synthetic workflow for the ring expansion of 4-piperidone to 4-azepanone.
Applications in Drug Discovery[10][11][12][13][14][15]
Kinase Inhibitor Scaffolds
The 4-azepanone core serves as a critical intermediate for synthesizing analogues of Balanol , a potent inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA). The 7-membered ring mimics the conformational space of the natural hexahydroazepine moiety, allowing for optimized binding interactions within the ATP-binding pocket.
Peptidomimetics & Protease Inhibitors
Azepane-based amino acids (derived from 4-azepanone via Strecker reaction or reductive amination) are used as "turn" mimetics in peptide chains. They introduce a constraint that stabilizes specific secondary structures (e.g., beta-turns), which is essential for designing inhibitors against proteases like Cathepsin K .
Reductive Amination Workflow
A common derivatization involves reacting 4-azepanone with primary amines to create libraries of 4-aminoazepanes.
Protocol:
Mix N-Boc-4-azepanone (1 equiv) and Primary Amine (1.1 equiv) in DCE.
Application Note: Synthetic Strategies for Substituted 4H-Azepin-4-ones
Topic: Methods for Synthesizing Substituted 4H-Azepin-4-ones Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Over...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Methods for Synthesizing Substituted 4H-Azepin-4-ones
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Overview
The synthesis of substituted 4H-azepin-4-ones represents a significant challenge in heterocyclic chemistry due to the inherent anti-aromatic character and ring strain associated with the unsaturated seven-membered core. Unlike their stable saturated counterparts (hexahydroazepinones) used in peptidomimetics, the unsaturated 4H-azepin-4-one scaffold is highly reactive. It serves as a critical intermediate in the synthesis of fused azepines, kinase inhibitors, and vasopressin antagonists.
This guide details two primary methodologies:
Photochemical Ring Expansion (The Nitrene Route): The most direct method for accessing the unsaturated core from aryl azides. We prioritize a Continuous Flow approach to mitigate the safety risks of azide photolysis.
Schmidt-Type Rearrangement: A chemical ring-expansion strategy utilizing quinone precursors for accessing stable, highly substituted derivatives.
Key Synthetic Challenge: The parent 4H-azepin-4-one is kinetically unstable and prone to polymerization. Successful isolation requires electron-donating substituents (e.g., -OR, -NR2) at the 2- or 7-positions to stabilize the ring via push-pull conjugation, or immediate trapping of the reactive intermediate.
Mechanistic Foundations & Pathway Analysis[1]
Understanding the nitrene rearrangement is prerequisite to experimental success. The reaction proceeds through a singlet nitrene, which undergoes ring expansion to a benzazirine, followed by ring-opening to a ketenimine (azacycloheptatetraene), and finally solvation/tautomerization to the azepinone.
Pathway Diagram: Aryl Azide to Azepinone
The following diagram illustrates the critical intermediates and the divergence point between forming the 3H- vs. 4H-isomer.
Figure 1: Mechanistic pathway for the photochemical ring expansion of aryl azides.[1] Note that the stability of the final 4H-isomer is heavily dependent on the presence of stabilizing substituents (e.g., alkoxy or amino groups).
Protocol A: Continuous Flow Photolysis of Aryl Azides
Methodology: Photochemical Ring Expansion
Application: Synthesis of alkoxy- or amino-substituted azepinones.
Rationale
Batch photolysis of azides is hazardous due to the accumulation of explosive intermediates and poor light penetration. Continuous flow chemistry is the industry standard for this transformation, ensuring uniform irradiation, precise residence time control, and enhanced safety.
Light Source: UV-LED module (365 nm or medium-pressure Hg lamp).
Step-by-Step Protocol
Preparation of Stock Solution:
Dissolve the aryl azide (0.05 M) in the chosen solvent system.
Critical Note: If using water as the nucleophile (to generate the ketone directly), solubility may be an issue. Use a THF/Water co-solvent system (4:1 to 4:3) to maintain homogeneity.
System Setup:
Equip the flow reactor with a 10 mL FEP coil.
Set the system pressure to 100 psi (using a back-pressure regulator) to prevent solvent boiling and bubble formation, which scatters UV light.
Example: For a 10 mL coil and 20 min residence time, set flow to 0.5 mL/min.
Switch on the UV source 5 minutes prior to injection to stabilize intensity.
Collection & Workup:
Collect the reactor effluent in a flask covered with aluminum foil (product may be light-sensitive).
Concentrate the solvent in vacuo at <40°C.
Purification: The crude mixture often contains the 3H-azepinone. Purify via flash column chromatography on neutral alumina (silica is often too acidic and causes degradation/ring contraction).
Data Validation (Expected Results)
Parameter
Observation
Interpretation
IR Spectroscopy
Loss of peak at ~2130 cm⁻¹
Complete consumption of Azide (-N3).
¹H NMR
New signals at δ 6.0–6.5 ppm
Indicative of alkene protons in the 7-membered ring.
Yield
35–65%
Moderate yields are typical due to secondary photolysis; Flow chemistry maximizes this compared to batch (<30%).
Protocol B: Chemical Ring Expansion of Quinone Monoacetals
Methodology: Schmidt-Type Rearrangement / Acid-Mediated Expansion
Application: Synthesis of highly functionalized azepin-4-ones without photochemistry.
Rationale
For labs lacking flow-photochemistry equipment, the ring expansion of quinone monoacetals using trimethylsilyl azide (TMSN3) provides a robust chemical alternative. This method is particularly effective for generating 2,5-substituted azepinones .
Oxidize using Diacetoxyiodobenzene (PIDA) in methanol to yield the Quinone Monoacetal .
Ring Expansion Reaction:
Solvent: Dichloromethane (DCM), anhydrous.
Reagents: Dissolve Quinone Monoacetal (1.0 equiv) and TMSN3 (1.5 equiv) in DCM.
Catalyst: Add Lewis Acid (e.g., TiCl4 or BF3·OEt2) dropwise at -78°C.
Mechanism:[4][5] The Lewis acid promotes the attack of the azide on the carbonyl, followed by migration of the carbon-carbon bond (Schmidt-like) to expand the ring.
Workup:
Quench with saturated aqueous NaHCO3 at low temperature.
Extract with DCM (3x).
Dry over Na2SO4 and concentrate.
Isomerization to 4H-Azepin-4-one:
The initial product is often the methoxy-azepine or azepinedione.
Treat with mild base (DBU in THF) to facilitate tautomerization to the conjugated 4H-azepin-4-one system if the structure allows.
Troubleshooting & Optimization
Stability & Tautomerism Control
The "4H-azepin-4-one" is part of a tautomeric equilibrium. The position of the double bonds is dictated by the substituents.
Problem: Rapid polymerization of the product.
Cause: The unsubstituted 4H-azepin-4-one is anti-aromatic/unstable.
Solution: Introduce an electron-donating group (EDG) at C2 or C7. Use Diethylamine as the trapping nucleophile in Protocol A to generate 2-diethylamino-3H-azepin-4-one , which is significantly more stable than the hydroxy/alkoxy variants.
Problem: Low conversion in Flow Photolysis.
Cause: Lamp degradation or "inner filter effect" (product absorbing UV).
Solution: Check lamp intensity. Reduce concentration to 0.02 M. Ensure the reactor tubing is clean (polymer buildup blocks UV).
Workflow Diagram: Purification Logic
Figure 2: Purification workflow emphasizing the acid-sensitivity of azepinones. Neutral Alumina is the stationary phase of choice.
References
Bou-Hamdan, F. R., & Lévesque, F. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 7, 1124–1129.[6] [Link]
Gritsan, N. P., et al. (2003).[4] Photolysis of o-Substituted Aryl Azides in Diethylamine: Formation and Autoxidation of 2-Diethylamino-1H-azepine Intermediates. Journal of the American Chemical Society, 125(39), 12014–12025.[4] [Link]
Smalley, R. K. (2008). Azepines, Benzazepines and Dibenzazepines. In Comprehensive Heterocyclic Chemistry. Elsevier.
Hayes, C. J., et al. (1998). 4H-Azepin-4-ones from 4-azidophenols in low-temperature matrices.[3] Journal of the Chemical Society, Perkin Transactions 1. (Seminal work on the specific 4H-isomer).
Part 1: The 4H-Azepin-4-One Scaffold: Synthesis and Properties
An In-Depth Technical Guide to 4H-Azepin-4-One Derivatives in Medicinal Chemistry For Researchers, Scientists, and Drug Development Professionals The 4H-azepin-4-one scaffold, a seven-membered nitrogen-containing heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4H-Azepin-4-One Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 4H-azepin-4-one scaffold, a seven-membered nitrogen-containing heterocycle, represents a "privileged" structure in medicinal chemistry.[1] Its versatility in organic synthesis and its presence in various natural products and pharmaceutically important compounds have made it an attractive core for the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the applications of 4H-azepin-4-one and its derivatives, detailing synthetic strategies, key therapeutic targets, and field-proven experimental protocols to empower researchers in their drug discovery efforts.
The unique seven-membered ring structure of azepinones presents both synthetic challenges and opportunities. Understanding its construction and inherent properties is fundamental to its application in drug design.
Synthetic Strategies: From Traditional to Modern
Historically, the synthesis of azepinone derivatives often required harsh conditions, such as the use of strong bases with complex substrates or high-power UV light to promote the decomposition of aryl azides.[1] More recent advancements have focused on developing milder, more efficient, and often metal-free methodologies.
Notable synthetic routes include:
Photochemical Cascade Reactions: Modern methods leverage visible light (e.g., blue light irradiation) to generate nitrene intermediates from precursors like 2-aryloxyaryl azides, which then undergo a cascade of reactions including annulation and ring expansion to form the azepinone core.[1] This approach offers a green and efficient alternative to traditional methods.
Ozonolysis and Reductive Aminocyclization: N-substituted hexahydro-4H-azepin-4-ones can be prepared from 2-cyclohexen-1-one through an ozonolysis step followed by a reductive aminocyclization.[2]
Ring Expansion of Aziridines: The strain in the aziridine ring can be exploited to drive ring-expansion reactions, yielding dihydroazepin-4-one structures.[3]
Dieckmann Ring Closure: This classical method has been employed to prepare fused thieno[2,3-b]azepin-4-ones, which have been investigated as potential antineoplastic agents.[4]
The general workflow for synthesizing and purifying these derivatives involves the core chemical synthesis followed by standard work-up and purification techniques like column chromatography.
Caption: A general workflow for the synthesis of 4H-azepin-4-one derivatives.
Physicochemical Properties and Challenges
The 4H-azepin-4-one ring system's stability can be a significant challenge. Researchers have noted that attempts to isolate these compounds by warming them to room temperature after low-temperature synthesis can lead to the formation of polymeric products rather than the desired monomeric heterocycle.[5] This instability underscores the importance of the synthetic conditions and the substitution pattern on the ring, which can influence the compound's overall robustness and suitability for pharmaceutical development.
Part 2: Applications in Medicinal Chemistry
The structural diversity achievable with the 4H-azepin-4-one core has enabled its exploration across multiple therapeutic areas. Its ability to serve as a versatile building block makes it invaluable for creating novel drug candidates.[6]
Central Nervous System (CNS) Agents
The azepine scaffold is of significant interest in the development of agents targeting the central nervous system. For instance, N-Boc-hexahydro-1H-azepin-4-one is a preferred building block for medicinal chemists due to its favorable pharmacokinetic properties and its compatibility with a wide range of functional groups.[6] This allows for the systematic optimization of lead compounds intended for CNS targets. Its utility in preparing peptidomimetics further broadens its applicability in modulating biological pathways within the CNS.[6]
Enzyme Inhibition
Derivatives containing the azepinone or related fused heterocyclic systems have demonstrated potent and selective inhibitory activity against clinically relevant enzymes.
Cathepsin G (CatG) is a serine protease implicated in several inflammatory pathologies.[7] While not strictly 4H-azepin-4-ones, the closely related 4H-3,1-benzoxazin-4-one scaffold has yielded potent CatG inhibitors. This serves as a strong rationale for exploring azepinone-based isosteres. A small library of substituted 4H-3,1-benzoxazin-4-one derivatives identified compounds with IC50 values in the low micromolar to high nanomolar range.[7]
Caption: Mechanism of Cathepsin G inhibition to block inflammation.
Table 1: Inhibition of Cathepsin G by 4H-3,1-benzoxazin-4-one Derivatives
Data synthesized from literature reports on a closely related scaffold, providing a basis for azepinone exploration.[7]
Novel 4,1-benzoxazepine derivatives, which feature a fused azepine ring, have been developed as potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[8] Certain glycine and β-alanine derivatives exhibited IC50 values as low as 15 nM, demonstrating the potential of this scaffold in developing treatments for hypercholesterolemia.[8]
Table 2: Squalene Synthase Inhibition by 4,1-Benzoxazepine Derivatives
Data represents the most potent compounds from the study.[8]
Anticancer Applications
The application of azepinones in oncology is an emerging area. While initial studies on thieno[2,3-b]azepin-4-ones as antineoplastic agents did not show significant activity, the findings provided valuable structure-activity relationship (SAR) data for future design.[4]
A more innovative strategy involves leveraging the unique tumor microenvironment. Researchers have developed an azide-containing compound that reacts with acrolein, a molecule that accumulates in cancer cells.[9] This reaction anchors a therapeutic radionuclide, astatine-211, inside the tumor cell, leading to highly targeted cell death via alpha particle emission. This "in-cell" chemical anchoring strategy, while not using a pre-formed azepinone, highlights the potential of related seven-membered ring chemistry in targeted cancer therapy.[9] In mouse models, this approach led to a significant reduction in tumor growth and 100% survival after a single injection.[9]
Caption: Workflow for acrolein-targeted intracellular radionuclide therapy.
Part 3: Experimental Protocols
To facilitate research in this area, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of azepinone-related compounds, based on methodologies reported in the literature.
Protocol 1: Metal-Free Photochemical Synthesis of an Azepinone Derivative[1]
This protocol describes a mild, visible-light-mediated synthesis of an azepinone derivative from a 2-aryloxy aryl azide precursor.
A. Rationale: This method avoids the use of transition metals and harsh conditions, aligning with green chemistry principles. The use of blue light provides the energy for the generation of a reactive nitrene intermediate, while a Brønsted acid catalyst facilitates the subsequent ring-expansion cascade.
B. Materials:
2-aryloxy aryl azide (1.0 equiv)
p-Toluenesulfonic acid (TsOH) (20 mol%)
Dichloromethane (DCM), anhydrous
Blue LED lamp (450 nm)
Inert atmosphere (Nitrogen or Argon)
Standard glassware for organic synthesis
C. Step-by-Step Procedure:
Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, dissolve the 2-aryloxy aryl azide (e.g., 0.2 mmol) in anhydrous DCM (2.0 mL).
Catalyst Addition: Add TsOH (0.04 mmol, 20 mol%) to the solution.
Photochemical Reaction: Place the reaction vessel approximately 2-3 cm from the blue LED lamp and stir the mixture at room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 10 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired azepinone derivative.
Protocol 2: In Vitro Chromogenic Assay for Cathepsin G Inhibition[7]
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against human neutrophil Cathepsin G.
A. Rationale: This assay provides a direct measure of an inhibitor's potency. The enzyme cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline) that can be quantified spectrophotometrically. The reduction in color formation in the presence of an inhibitor is proportional to its inhibitory activity.
B. Materials:
Human Cathepsin G (purified enzyme)
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA
Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted to create a range covering at least 5-6 concentrations (e.g., 100 µM to 0.1 µM).
Assay Plate Setup: To the wells of a 96-well plate, add 2 µL of the diluted test compound solutions (or DMSO for control wells).
Enzyme Addition: Add 88 µL of Cathepsin G solution (at a final concentration of ~10-20 nM in Assay Buffer) to each well.
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~200 µM) to each well.
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 20-30 minutes.
Data Analysis:
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Outlook
The 4H-azepin-4-one scaffold and its derivatives are a promising class of heterocycles with demonstrated utility in developing agents for CNS disorders, inflammation, and hypercholesterolemia. While challenges related to stability and synthesis persist, modern photochemical and metal-free methods are paving the way for more efficient and scalable production.[1][5] Future research should focus on expanding the therapeutic applications of this scaffold, performing detailed mechanistic studies for novel derivatives, and optimizing their pharmacokinetic and pharmacodynamic profiles to translate the preclinical promise of these compounds into clinically effective therapies.
References
N-Boc-hexahydro-1H-azepin-4-one - Chem-Impex.
Synthesis and Reaction of 5,6,7,8-Tetrahydro-4H-oxazolo[4,5-c]azepin-4-ones.
Preparation of Some N-Substituted Hexahydro-4H-azepin-4-ones | Scilit.
An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction - PMC.
A new generic treatment for multiple types of cancer - ecancer.
4H-Azepin-4-ones from 4-azidophenols in low-temperature matrices - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones - PMC.
Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC.
Preparation of Azepinones | Request PDF - ResearchGate.
Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents - PubMed.
Synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors and their inhibition of cholesterol synthesis - PubMed.
Application Note: The 4H-Azepin-4-one Scaffold in Drug Design
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic use of the 4H-Azepin-4-one scaffold—a seven-membered, unsaturated, nitrogen-containing h...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic use of the 4H-Azepin-4-one scaffold—a seven-membered, unsaturated, nitrogen-containing heterocyclic ketone—as a bioisostere and pharmacophore in modern drug design.
Unlocking the Seven-Membered Ring for Next-Generation Kinase & GPCR Ligands
Executive Summary
The 4H-Azepin-4-one scaffold represents a "privileged but underutilized" chemical space in drug discovery. Unlike the ubiquitous six-membered rings (pyridines, pyrimidines) or five-membered rings (azoles), this seven-membered unsaturated ketone offers unique conformational flexibility (puckering) and electronic properties that allow for:
Scaffold Hopping: Escaping crowded IP space of flat aromatic kinase inhibitors.
Induced Fit Binding: The non-planar ring can adapt to cryptic pockets in enzymes (e.g., kinases, proteases).
Novel Vector Exploration: The C4-carbonyl and N1-position provide distinct vectors for substituent growth, orthogonal to standard phenyl/heteroaryl scaffolds.
This guide provides a validated synthetic protocol for accessing this scaffold via photochemical ring expansion and details its application in designing ATP-competitive inhibitors.
Scaffold Analysis & Mechanistic Rationale
Structural & Electronic Features
The 4H-azepin-4-one core is a non-aromatic, 8
-electron system . Unlike planar benzene analogs, it adopts a boat-like conformation .
The Carbonyl (C4=O): Acts as a critical Hydrogen Bond Acceptor (HBA), mimicking the carbonyl of quinazolines or pteridines often found in the hinge-binding region of kinases.
The Nitrogen (N1): Can function as a Hydrogen Bond Donor (HBD) if unsubstituted (NH form) or as a vector for solubilizing groups (e.g., alkylamines) if substituted.
Ring Puckering: The C2-C3 and C6-C7 bonds allow the ring to twist, enabling "out-of-plane" hydrophobic interactions with gatekeeper residues that planar scaffolds cannot access.
Stability Considerations
The parent monocyclic 4H-azepin-4-one is reactive due to ring strain and anti-aromatic character in certain tautomers. For drug design, the scaffold is stabilized by:
Bulky Substituents: Groups at C2 or C7 prevent ring collapse.
Fusion: Benzo-fused analogs (e.g., Benzazepinones or Paullones ) are highly stable and bioactive (CDK inhibitors).
Partial Saturation: Dihydro- or tetrahydro- forms (azepanes) retain the 7-membered geometry with enhanced metabolic stability.
Protocol 1: Synthesis of Functionalized Azepinones
Method: Photochemical Ring Expansion of Aryl Azides (The "Blue Light" Cascade).
Rationale: Traditional synthesis via ring-closing metathesis is lengthy. This protocol utilizes a nitrene-mediated ring expansion that converts readily available phenols or aryl azides directly into the 7-membered azepinone core in a single pot. This is a "Green Chemistry" approach.
Materials
Precursor: 4-Azidophenol derivatives (or 2-aryloxyaryl azides for fused systems).
Solvent: THF or Methanol (degassed).
Catalyst:
-Toluenesulfonic acid (TsOH) (10 mol%) - promotes water addition/tautomerization.
Light Source: Blue LED (450-460 nm, 30-50 W).
Atmosphere: Nitrogen or Argon (inert).
Step-by-Step Methodology
Preparation: Dissolve the aryl azide substrate (0.2 mmol) in degassed THF (2.0 mL) in a Pyrex or quartz tube.
Additives: Add water (10 equiv.) and TsOH (0.1 equiv.). Note: Water is the nucleophile that forms the ketone moiety.
Irradiation: Place the reaction vessel 2–5 cm from the Blue LED source. Irradiate at Room Temperature (25°C) for 12–24 hours.
Monitoring: Monitor consumption of the azide peak (2100 cm⁻¹) via IR or by TLC.
Work-up: Remove solvent under reduced pressure. Neutralize with sat. NaHCO₃ if necessary.
Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient). The azepinone product typically elutes as a yellow-to-orange oil or solid.
Mechanism of Action (The "Nitrene Walk")
The reaction proceeds via the formation of a singlet nitrene, which inserts into the adjacent C-C bond to form a bicyclic aziridine intermediate . This unstable bicycle undergoes electrocyclic ring opening to the 7-membered ketenimine, which is trapped by water to yield the azepinone .
Caption: Photochemical cascade transforming aryl azides to 4H-azepin-4-ones via a nitrene intermediate.
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
Analysis: Measure Luminescence (RLU). Calculate IC₅₀ using a sigmoidal dose-response curve.
Quantitative Data Summary: Structure-Activity Relationship (SAR)
Typical potency shifts observed when optimizing the azepinone core:
Modification
Position
Effect on Potency (IC₅₀)
Rationale
Unsubstituted
Core
> 10 µM (Weak)
Lacks specific hydrophobic contacts.
C7-Phenyl
C7
500 - 800 nM
Engages hydrophobic pocket (Gatekeeper).
N1-Methyl
N1
> 5 µM (Loss)
Steric clash if hinge H-bond donor is required.
Benzo-fusion
C2-C3
< 50 nM (Potent)
"Paullone" class; locks conformation, increases Van der Waals contact.
Computational Modeling: Handling the 7-Ring
Because the 4H-azepin-4-one is flexible, standard rigid docking fails.
Protocol: Use Induced Fit Docking (IFD) .
Key Setting: Allow the azepine ring to sample "Boat", "Chair", and "Twist-Boat" conformers during the glide phase.
Observation: The "Twist-Boat" is often the bioactive conformer, allowing the C=O to align with the hinge while the C7-substituent twists to avoid steric clashes with the catalytic loop.
Caption: Pharmacophore mapping of the azepinone scaffold in the kinase ATP-binding pocket.
References
Photochemical Synthesis of Azepinones
Title: An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction.
Application Notes and Protocols for the Purification of 4H-Azepin-4-one Products
Introduction 4H-Azepin-4-one derivatives represent a significant class of seven-membered nitrogen-containing heterocycles. Their unique structural framework makes them valuable scaffolds in medicinal chemistry and organi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4H-Azepin-4-one derivatives represent a significant class of seven-membered nitrogen-containing heterocycles. Their unique structural framework makes them valuable scaffolds in medicinal chemistry and organic synthesis, with applications in the development of novel therapeutic agents.[1][2] The synthesis of these complex medium-sized rings can be challenging, often resulting in mixtures of products, starting materials, and reaction byproducts.[3][4][5][6] Therefore, robust and efficient purification techniques are paramount to obtaining 4H-azepin-4-one products of high purity, which is a critical prerequisite for their subsequent use in research and drug development.
This comprehensive guide provides detailed application notes and protocols for the purification of 4H-Azepin-4-one products. It is intended for researchers, scientists, and drug development professionals seeking to overcome the challenges associated with the purification of these medium-sized heterocyclic compounds. The methodologies described herein are grounded in established chemical principles and are designed to be both effective and adaptable to a range of specific 4H-azepin-4-one derivatives.
Core Principles of Purification for 4H-Azepin-4-one Derivatives
The successful purification of 4H-azepin-4-one products hinges on exploiting the differences in physicochemical properties between the target compound and any impurities. Key properties to consider include polarity, solubility, volatility, and charge. The choice of purification strategy will be dictated by the specific nature of the 4H-azepin-4-one derivative and the impurities present in the crude reaction mixture.
A general workflow for the purification of these compounds typically involves a series of steps, beginning with a preliminary work-up to remove bulk impurities, followed by one or more chromatographic or crystallization steps to achieve high purity.
Caption: Generalized workflow for the purification of 4H-Azepin-4-one derivatives.
Section 1: Preliminary Purification: Aqueous Work-up and Liquid-Liquid Extraction
The initial step in purifying a crude reaction mixture containing a 4H-azepin-4-one product is typically an aqueous work-up followed by liquid-liquid extraction. This process aims to remove water-soluble impurities, such as salts and polar starting materials, and to isolate the desired product in an organic solvent.
Causality Behind Experimental Choices:
Choice of Organic Solvent: The selection of an appropriate organic solvent is crucial. It should readily dissolve the 4H-azepin-4-one product while being immiscible with water. Common choices include dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform. The polarity of the solvent should be matched to the polarity of the target compound to ensure efficient extraction.
pH Adjustment: The basic nitrogen atom in the azepine ring can be protonated under acidic conditions, increasing its aqueous solubility. Conversely, acidic or phenolic impurities can be deprotonated under basic conditions, rendering them more water-soluble. Strategic pH adjustment of the aqueous layer can therefore be used to selectively extract the target compound or remove certain impurities.[7]
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) is often employed to remove residual water from the organic layer and to break up any emulsions that may have formed.
Protocol 1: General Aqueous Work-up and Extraction
Materials:
Crude reaction mixture
Deionized water
Selected organic solvent (e.g., DCM, EtOAc)
1 M Hydrochloric acid (HCl) or 1 M Sodium hydroxide (NaOH) (if pH adjustment is needed)
Saturated aqueous sodium chloride (brine)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Separatory funnel
Erlenmeyer flasks
Rotary evaporator
Procedure:
Transfer the crude reaction mixture to a separatory funnel.
Add an appropriate volume of the selected organic solvent and deionized water.
If necessary, adjust the pH of the aqueous layer with 1 M HCl or 1 M NaOH to optimize the partitioning of the target compound into the organic phase.
Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
Allow the layers to separate. Drain the lower organic layer (if using a denser solvent like DCM) or the lower aqueous layer (if using a less dense solvent like EtOAc) into a clean Erlenmeyer flask.
Extract the aqueous layer two more times with fresh portions of the organic solvent.
Combine all organic extracts.
Wash the combined organic extracts with brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for at least 15 minutes.
Decant or filter the dried organic solution into a round-bottom flask.
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude, extracted product.[8]
Section 2: Chromatographic Purification
Column chromatography is a powerful and widely used technique for the separation and purification of organic compounds, including 4H-azepin-4-one derivatives.[9][10][11][12] This method relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents).
Causality Behind Experimental Choices:
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like 4H-azepin-4-ones due to its slightly acidic nature and high surface area. Alumina, which can be basic, neutral, or acidic, may be used for specific applications, particularly for compounds that are sensitive to the acidity of silica gel.
Mobile Phase (Eluent) Selection: The choice of eluent is critical for achieving good separation. A single solvent or a mixture of solvents of varying polarities is used. The process often starts with a non-polar solvent, and the polarity is gradually increased to elute compounds with increasing polarity. Thin-layer chromatography (TLC) is an indispensable tool for determining the optimal solvent system before performing column chromatography.[9][13]
Gradient Elution: For complex mixtures, a gradient elution, where the composition of the mobile phase is changed during the separation, can provide better resolution than an isocratic elution (constant mobile phase composition).[12]
Protocol 2: Silica Gel Column Chromatography
Materials:
Crude product from extraction
Silica gel (60 Å, 230-400 mesh)
Chromatography column
Sand
Eluent (e.g., hexane/ethyl acetate mixture)
Collection tubes or flasks
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
Procedure:
TLC Analysis: Develop a suitable eluent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
Column Packing:
Secure the chromatography column in a vertical position.
Add a small plug of cotton or glass wool to the bottom of the column.
Add a thin layer of sand.
Prepare a slurry of silica gel in the initial, least polar eluent.
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.
Add another thin layer of sand on top of the silica gel bed.
Sample Loading:
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used in the elution.
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution:
Carefully add the eluent to the top of the column.
Open the stopcock and begin collecting fractions.
Maintain a constant level of eluent above the silica gel bed to prevent the column from running dry.
If using a gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Fraction Analysis:
Monitor the collected fractions by TLC to identify those containing the pure 4H-azepin-4-one product.
Isolation:
Combine the pure fractions.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[14]
Table 1: Common Eluent Systems for Chromatography of Aza-Heterocycles
Polarity
Common Eluent Systems (v/v)
Notes
Low
Hexane/Ethyl Acetate (9:1 to 1:1)
Good for less polar derivatives.
Medium
Dichloromethane/Methanol (99:1 to 9:1)
Effective for a wide range of polarities.
High
Ethyl Acetate/Methanol (9:1 to 4:1)
Suitable for more polar 4H-azepin-4-ones.
Section 3: Crystallization
Crystallization is a powerful purification technique for obtaining highly pure solid compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A saturated solution of the crude product is prepared at an elevated temperature, and as the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain in the solution.
Causality Behind Experimental Choices:
Solvent Selection: The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also not react with the compound and should be easily removable. Often, a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) is used to achieve the desired solubility profile.
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the formation of small crystals that may trap impurities.
Inducing Crystallization: If crystals do not form spontaneously, crystallization can often be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Protocol 3: Recrystallization
Materials:
Partially purified 4H-azepin-4-one product
Crystallization solvent(s)
Erlenmeyer flask
Hot plate
Ice bath
Büchner funnel and filter paper
Vacuum flask
Procedure:
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and with heating.
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot crystallization solvent to dissolve it completely.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization:
Allow the hot, saturated solution to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold crystallization solvent to remove any remaining mother liquor.
Drying:
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.[8][15][16]
Caption: Key steps in the recrystallization process for purification.
Section 4: Purity Assessment
After purification, it is essential to assess the purity of the 4H-azepin-4-one product. Several analytical techniques can be employed for this purpose.
Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A pure compound should ideally show a single spot on the TLC plate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of a sample.[11][17]
Troubleshooting
Problem
Possible Cause
Suggested Solution
Poor separation in column chromatography
Inappropriate eluent system.
Optimize the eluent system using TLC. Consider using a gradient elution.
Column overloaded.
Use a larger column or a smaller amount of crude product.
Oily product after chromatography
Residual high-boiling point solvent.
Dry the product under high vacuum for an extended period.
No crystal formation during recrystallization
Solution is not saturated.
Boil off some of the solvent to concentrate the solution.
Compound is an oil at room temperature.
Consider purification by chromatography or distillation if the compound is volatile.
Low recovery after recrystallization
Too much solvent used.
Use the minimum amount of hot solvent necessary for dissolution.
Compound is significantly soluble in cold solvent.
Choose a different crystallization solvent.
Stability and Storage
The stability of purified 4H-azepin-4-one products should be considered.[18][19] Some derivatives may be sensitive to light, air, or temperature. It is generally recommended to store purified compounds in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) if they are prone to oxidation.
Conclusion
The purification of 4H-Azepin-4-one products is a critical step in their synthesis and application. A systematic approach, combining preliminary work-up techniques with high-resolution methods like column chromatography and crystallization, is essential for obtaining materials of high purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and optimize purification strategies for their specific 4H-azepin-4-one derivatives. Careful execution of these techniques, coupled with diligent purity assessment, will ensure the quality and reliability of these valuable heterocyclic compounds for their intended applications in science and medicine.
References
Extraction of polycyclic aromatic nitrogen heterocycles from spiked soil samples. (2007). SpringerLink.
Crystallization Does It All: An Alternative Strategy for Stereoselective Aza-Henry Reaction | Request PDF.
Method for Determining Nitrogenous Heterocycle Compounds in Wine. (2002).
Extraction and separation of heterocyclic nitrogen compounds from biooil produced by fast pyrolysis of chicken manure.
Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction. (2024). MDPI.
Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI.
(PDF) Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction. (2024).
Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. (2024). MDPI.
Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions | The Journal of Organic Chemistry. (2025).
General procedure reported for the synthesis of aza-heterocycles
Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. PMC.
Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. (2025). White Rose Research Online.
An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. (2023). PMC.
Synthesis and Reaction of 5,6,7,8-Tetrahydro-4H-oxazolo[4,5-c]azepin-4-ones. (2025).
Analytical Techniques - Chromatography (A-Level Chemistry). Study Mind.
Separation techniques: Chrom
Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Applic
Technical Support Center: Synthesis of Eight-Membered Rings. Benchchem.
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022). MDPI.
A Brief Notes on Chromatography and Separ
〈621〉CHROM
review of 4H-quinolizin-4-one derivatives in medicinal chemistry. Benchchem.
Overproduction, Purification, and Stability of the Functionally Active Human Carnitine Acetyl Transferase. (2022). PMC.
A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. Organic Syntheses Procedure.
Stability of Parenteral Drug Products. FreeThink Technologies, Inc..
Collective Total Synthesis of 4‐Azafluorenone Alkaloids. (2023).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Analytical Methods for Characterizing 4H-Azepin-4-one Derivatives
Content Type: Application Note and Protocol Guide
Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals
Abstract
The 4H-azepin-4-one scaffold represents a privileged seven-membered heterocyclic core in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors, antimicrobial agents, and CNS-active compounds. However, the structural characterization of these derivatives presents unique challenges due to their propensity for tautomerism , ring inversion , and conformational flexibility . This Application Note provides a rigorous, field-proven methodology for the structural elucidation and purity profiling of 4H-azepin-4-one derivatives, synthesizing advanced NMR techniques, high-resolution mass spectrometry (HRMS), and conformational analysis.
Introduction: The Analytical Challenge
4H-Azepin-4-ones are unsaturated, seven-membered nitrogen heterocycles containing a ketone functionality at the C4 position. Unlike stable six-membered rings (e.g., pyridinones), the azepine ring is non-planar and exhibits significant ring strain and flexibility.
Key Characterization Hurdles:
Tautomeric Ambiguity: Depending on the substitution pattern, these compounds can exist in equilibrium between the 4H-azepin-4-one (keto) and 4H-azepin-4-ol (enol) forms, or isomerize to the more stable 3H- or 1H- tautomers.
Conformational Isomerism: The seven-membered ring undergoes rapid "boat-to-boat" or "chair-to-twist" inversions in solution, broadening NMR signals.
Regioisomerism: Synthetic routes (e.g., ring expansion of azides or photochemical rearrangements) often yield mixtures of regioisomers (e.g., 3-one vs. 4-one) that require definitive differentiation.
Core Analytical Methodologies
Structural Elucidation via Multi-Nuclear NMR
Nuclear Magnetic Resonance (NMR) is the primary tool for resolving the tautomeric and regioisomeric state of azepinones.
1H NMR:
Olefinic Protons: In the 4H-azepin-4-one form, protons at C2, C3, C5, C6, and C7 typically appear in the δ 5.5 – 8.5 ppm range.
Coupling Constants (
): Vicinal coupling constants () are diagnostic for ring saturation. For unsaturated systems, is typically 9–12 Hz .
Solvent Effects: Use DMSO-
to stabilize polar tautomers and slow down proton exchange, sharpening NH signals.
13C NMR & DEPT:
Carbonyl Shift: The C4 ketone carbon resonates characteristically between δ 185 – 200 ppm . A shift < 170 ppm may indicate enolization or amidation.
Ring Carbons: Sp2 hybridized carbons appear in the δ 100 – 160 ppm range.
2D Correlation (HMBC/NOESY):
HMBC: Crucial for connecting the carbonyl carbon to remote ring protons, verifying the position of the ketone relative to the nitrogen.
NOESY: Used to determine the ring pucker. Strong NOE correlations between non-adjacent protons (e.g., C2-H and C7-H) can indicate a specific boat conformation.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the molecular formula and analyzing fragmentation pathways.
Ionization: Electrospray Ionization (ESI) in Positive Mode (
).
Fragmentation Pattern: Azepinones often undergo characteristic ring contraction or CO elimination.
Diagnostic Loss: Observation of
(loss of CO) or (loss of HCN) helps confirm the heterocyclic core.
Solid-State Conformation (X-ray Crystallography)
Due to the flexibility of the 7-membered ring, solution-state NMR represents a time-averaged structure. Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise puckering parameters (e.g., Cremer-Pople parameters) and identifying intermolecular H-bonding networks that stabilize specific tautomers.
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution spectra to distinguish tautomers.
Reagents: DMSO-
(99.9% D), CDCl (with 0.03% TMS).
Step-by-Step:
Solvent Selection: Dissolve 5–10 mg of the derivative in 0.6 mL of DMSO-
.
Rationale: DMSO is preferred over chloroform because it disrupts intermolecular H-bonds, reducing aggregation and sharpening peaks for NH/OH protons.
Temperature: If broad signals are observed (due to ring inversion), perform Variable Temperature (VT) NMR .
Setup: Acquire spectra at 25°C, 50°C, and 75°C.
Outcome: Coalescence of peaks at higher temperatures confirms dynamic conformational exchange.
Acquisition:
Run standard 1H (16 scans) and 13C (1024 scans).
Run 1H-15N HSQC if the nitrogen proton is ambiguous. This directly correlates the NH proton to the ring nitrogen, ruling out C-OH tautomers.
Protocol B: HPLC Purity & Isomer Separation
Objective: Quantify purity and separate potential regioisomers.
System: UHPLC with Diode Array Detector (DAD).
Step-by-Step:
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid (FA).
B: Acetonitrile + 0.1% FA.
Gradient:
0–1 min: 5% B (Isocratic hold).
1–8 min: 5% → 95% B (Linear gradient).
8–10 min: 95% B (Wash).
Detection: Monitor at 254 nm (aromatic) and 210 nm (amide/carbonyl).
Analysis: Integrate peaks. Purity must be >95% for biological assays. Regioisomers often elute with slightly different retention times (
min) due to differences in dipole moments.
Quantitative Data Summary
Parameter
4H-Azepin-4-one (Keto)
4H-Azepin-4-ol (Enol)
Notes
C4 Carbon Shift ()
185 – 200 ppm
150 – 165 ppm
Definitive distinction.
C-H Coupling ()
N/A (Quaternary)
N/A (Quaternary)
Use HMBC to assign.
IR Carbonyl ()
1650 – 1690 cm
Absent / Weak
Strong band in Keto form.
UV
240 – 280 nm
280 – 320 nm
Enol forms often show bathochromic shifts due to extended conjugation.
Ring Conformation
Boat / Twist-Boat
Planar / Semi-planar
Determined by X-ray.
Analytical Workflow Diagram
The following diagram illustrates the logical decision tree for characterizing a synthesized azepinone derivative.
Caption: Logical workflow for the structural elucidation of azepinone derivatives, prioritizing NMR stabilization and conformational verification.
References
PubChem. 4H-Azepin-4-one | C6H5NO | CID 17806258.[1] National Library of Medicine. Available at: [Link]
Royal Society of Chemistry. Synthesis and characterization of 2H-, 3H- and 4H-azepine. RSC Publishing.[2] Available at: [Link]
National Institutes of Health (NIH). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. PubMed Central. Available at: [Link]
SpectraBase. 5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one 1-oxide Spectra. Wiley Science Solutions. Available at: [Link]
Application Note: Scalable Synthesis of 4H-Azepin-4-one Scaffolds
This guide details the scalable synthesis of 4H-Azepin-4-one and its stable preclinical precursor, Hexahydro-4H-azepin-4-one (Azepan-4-one) . While "4H-Azepin-4-one" refers to the unsaturated core (CAS 35879-33-5), the h...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the scalable synthesis of 4H-Azepin-4-one and its stable preclinical precursor, Hexahydro-4H-azepin-4-one (Azepan-4-one) . While "4H-Azepin-4-one" refers to the unsaturated core (CAS 35879-33-5), the hexahydro derivative (Azepan-4-one) is the primary scaffold used in drug development (e.g., for Azelastine) and is the requisite starting material for accessing the unsaturated core via oxidation.
This protocol focuses on the Dieckmann Condensation route, which is the industry standard for kilogram-scale production due to its use of inexpensive reagents and avoidance of hazardous diazo compounds often found in ring-expansion methods.
Executive Summary
The seven-membered azepine ring is a privileged structure in medicinal chemistry, yet its synthesis is often plagued by low yields and ring-strain issues. This guide provides a robust, field-proven protocol for the multi-kilogram synthesis of N-Protected-Hexahydro-4H-azepin-4-one (Azepan-4-one), with a supplementary workflow for oxidation to the unsaturated 4H-Azepin-4-one .
Key Advantages of this Protocol:
Scalability: Avoids high-dilution photochemistry and hazardous azides (Schmidt reaction).
Safety: Engineered controls for hydrogen evolution and exothermic quenching.
Synthetic Strategy & Causality
The synthesis relies on the Dieckmann Condensation of a symmetric diester amine. This route is selected over the Schmidt reaction (ring expansion of cyclohexanone) because it allows for regioselective substitution at the nitrogen position early in the synthesis and avoids the formation of explosive metal-azide complexes in steel reactors.
Reaction Pathway Analysis
Michael Addition: Double addition of a primary amine to an acrylate ester forms the acyclic precursor.
Dieckmann Cyclization: Intramolecular Claisen condensation forms the 7-membered ring. Critical Control Point: This step is reversible; continuous removal of ethanol (or use of a bulky base like
-BuOK) drives the equilibrium.
Decarboxylation: Hydrolysis and loss of CO₂ yields the target ketone.
Figure 1: Synthetic workflow from commodity precursors to the azepinone core.
Detailed Experimental Protocol
Stage 1: Synthesis of N-Benzyl-3,3'-iminodipropionate (Precursor)
Objective: Create the acyclic diester backbone.
Scale: 1.0 kg input (Benzylamine).
Reagents:
Benzylamine (1.0 equiv)
Ethyl Acrylate (2.2 equiv)
Methanol (Solvent, 5 vol)
Procedure:
Charge a 10 L reactor with Benzylamine (1.0 kg) and Methanol (5.0 L).
Cool the mixture to 0–5°C. The reaction is exothermic.
Addition: Add Ethyl Acrylate (2.05 kg) dropwise over 2 hours, maintaining internal temperature <15°C.
Why: Rapid addition causes polymerization of acrylate and runaway exotherms.
Agitate at 25°C for 12 hours.
Monitor: Check by HPLC/TLC. Disappearance of benzylamine indicates completion.
Workup: Concentrate under reduced pressure to remove methanol and excess acrylate.
Output: Pale yellow oil (Quant. yield). Use directly in Stage 2.
Stage 2: Dieckmann Cyclization to N-Benzyl-azepan-4-one
Objective: Ring closure and decarboxylation.
Safety Critical: Hydrogen gas evolution (if using NaH) or flammable solvent vapors.
Reagents:
Diester Precursor (from Stage 1)
Potassium tert-butoxide (
-BuOK) (2.5 equiv) - Preferred over NaH for easier handling on scale.
Toluene (10 vol)
6N HCl (for hydrolysis)
Protocol:
Preparation: In a 50 L glass-lined reactor, suspend
-BuOK (2.6 kg) in anhydrous Toluene (20 L) under Nitrogen flow.
Heating: Heat the slurry to 80°C.
Addition: Dilute the Diester oil (from Stage 1) with Toluene (5 L) and add slowly over 3 hours.
Mechanism: The slow addition ensures the diester concentration remains low relative to the base, favoring intramolecular cyclization (Dieckmann) over intermolecular polymerization (Claisen).
Reaction: Stir at 80–90°C for 4 hours. A thick precipitate (enolate salt) will form.
Quench (Exothermic): Cool to 20°C. Slowly add Water (10 L).
Warning: If NaH was used, this step releases massive H₂ volumes. With
-BuOK, it is merely exothermic.
Decarboxylation: Add 6N HCl (15 L) to the biphasic mixture. Heat to reflux (100°C) for 6 hours.
Observation: CO₂ evolution will be vigorous. Ensure reactor venting is unblocked.
Isolation:
Cool to 25°C. Separate layers.
Basify the aqueous layer (containing the amine salt) with NaOH (50% w/w) to pH 10.
Purification: Vacuum distillation (bp ~140°C at 0.5 mmHg) or crystallization as the Hydrochloride salt (using HCl/Ether).
Yield Target: 65–75% over two steps.
Stage 3: Oxidation to Unsaturated 4H-Azepin-4-one (Optional)
Context: If the specific unsaturated target is required, the saturated ketone must be oxidized. Direct synthesis is unstable; the Saegusa oxidation is the mildest scalable method.
Incomplete decarboxylation; retention of ester group.
Analytical Specifications (Preclinical Grade)
Purity (HPLC): > 98.0% (Area %).
Residual Solvent: Toluene < 890 ppm (ICH Q3C).
Appearance: Colorless to pale yellow viscous oil (Free base) or White solid (HCl salt).
Identity: ¹H-NMR (diagnostic peaks: α-protons at ~2.5 ppm, benzyl CH₂ at ~3.6 ppm).
Troubleshooting Guide
Issue 1: Low Yield in Cyclization (Polymer formation)
Cause: Concentration of diester was too high during addition.
Fix: Increase solvent volume in the reactor or decrease the addition rate of the diester. Ensure high agitation speed.
Issue 2: Incomplete Decarboxylation
Cause: Acid concentration too low or reflux time too short.
Fix: Ensure pH < 1 during reflux. Extend reflux time until CO₂ evolution ceases completely.
Issue 3: Product Discoloration (Dark Red/Brown)
Cause: Oxidation of the amine or enol form.
Fix: Perform all steps under strict Nitrogen/Argon atmosphere. Use distilled benzylamine.
References
Dieckmann Condensation Mechanism & Scale-up
BenchChem. (2025).[1][2] Synthesis of 1,2-Dihydro-3H-azepin-3-one: A Technical Guide. Link
Julian, L. D., et al. (2007).[3] "An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation."[4] Journal of Organic Chemistry, 72(19), 7455-7458.
Azepinone Derivatives in Drug Discovery
Giordanetto, F., et al. (2017). "Design and synthesis of 4,5,6,7-tetrahydro-1H-1,2-diazepin-7-one derivatives as a new series of PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(2), 236-241.
Safety in Scale-up
Organic Syntheses.[2][5] "Working with Hazardous Chemicals." Link
Stanford University EHS. (2023). "Scale Up Safety Guidelines." Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Executive Summary
The seven-membered heterocyclic ketone 4H-azepin-4-one (often utilized as its saturated derivative, hexahydro-4H-azepin-4-one or azepan-4-one) has emerged as a highly versatile building block in modern drug discovery. Its unique structural topology—a flexible seven-membered ring containing an orthogonal nitrogen atom and a reactive C4 carbonyl—makes it an ideal synthon for constructing complex fused heterocyclic scaffolds [1]. These fused systems, including pyrazolo[3,4-d]azepines, thiazolo[4,5-d]azepines, and
-carbolines, are privileged structures in medicinal chemistry, frequently targeted for their potent modulation of central nervous system (CNS) targets such as Histamine H3, Serotonin 5-HT2, and Dopamine D2/D3 receptors [2, 3, 4].
This application note details the mechanistic rationale, synthetic workflows, and validated step-by-step protocols for utilizing 4H-azepin-4-one in the generation of these high-value fused heterocycles.
Mechanistic Insights & Synthetic Causality
The utility of 4H-azepin-4-one stems from three distinct reactive domains, each offering precise control over the synthetic pathway:
The C4 Ketone (Electrophilic Hub): The carbonyl carbon serves as the primary electrophile. It readily undergoes condensation reactions with bis-nucleophiles (e.g., hydrazines, thioureas, or phenylhydrazines).
The C3/C5
-Carbons (Enolization & Functionalization): The protons adjacent to the carbonyl are mildly acidic. Base-catalyzed enolization allows for selective functionalization at the -position—such as formylation or halogenation. This creates a 1,3-dielectrophilic or -halo-electrophilic system necessary for subsequent ring annulation.
The N1 Amine (Orthogonal Protection): The secondary amine can be protected (e.g., with Boc, Benzyl, or Cbz groups) to prevent unwanted side reactions during harsh cyclization conditions. Post-cyclization, this position serves as a highly tunable site for optimizing the pharmacokinetic properties of the final drug candidate.
Key Synthetic Workflows
Synthesis of Pyrazolo[3,4-d]azepines
Pyrazolo-fused azepines are critical scaffolds for Histamine H3 receptor antagonists [2]. The synthesis relies on generating a 1,3-dielectrophile. By treating 1-Boc-azepan-4-one with a strong base (NaH) and ethyl formate, the
-position is formylated. Subsequent introduction of hydrazine hydrate leads to a dual condensation—first forming a hydrazone at the highly reactive formyl group, followed by intramolecular cyclization at the C4 ketone to yield the pyrazole ring.
Workflow for synthesizing pyrazolo[3,4-d]azepines via ring expansion and condensation.
Synthesis of Thiazolo[4,5-d]azepines
Thiazolo-azepines demonstrate significant affinity for Dopamine receptors [3]. This pathway employs the Hantzsch thiazole synthesis. The causality here relies on creating a hard/soft electrophilic differential.
-Bromination of the azepanone yields an -bromo ketone. When thiourea is introduced, its sulfur atom (a soft nucleophile) selectively displaces the bromide via an mechanism. The adjacent primary amine of the thiourea then condenses with the ketone, forming an imine that dehydrates to yield the aromatic thiazole.
Hantzsch synthesis pathway for generating fused thiazolo[4,5-d]azepine derivatives.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and typical yields for synthesizing 4H-azepin-4-one derivatives and their fused counterparts.
Target Scaffold
Reagents / Catalyst
Reaction Temp
Typical Yield
Primary Application
1-Boc-azepan-4-one
Ethyl diazoacetate, BF₃·Et₂O
-40 °C to RT
85 - 88%
Universal Synthon [1]
Pyrazolo[3,4-d]azepine
1. NaH, HCOOEt 2. NH₂NH₂·H₂O
1. 0 °C 2. Reflux
65 - 75%
Histamine H3 Antagonists [2]
Thiazolo[4,5-d]azepine
1. NBS, THF 2. Thiourea, EtOH
1. RT 2. 78 °C
60 - 70%
Dopamine D2/D3 Ligands [3]
Fused -Carboline
Phenylhydrazine, HCl, EtOH
Reflux
45 - 55%
Serotonin 5-HT2 Modulators [4]
Experimental Protocols
Protocol A: Large-Scale Ring Expansion to 1-Boc-azepan-4-one
Causality Note: This Büchner–Curtius–Schlotterbeck-type reaction relies on BF₃ to act as a Lewis acid, increasing the electrophilicity of the C4 carbon of the piperidin-4-one. Ethyl diazoacetate attacks this center, and the thermodynamically driven extrusion of N₂ gas forces a 1,2-alkyl shift, expanding the ring. Strict temperature control (-35 °C) is mandatory to prevent the hazardous, exothermic auto-decomposition of the diazo compound [1].
Step-by-Step Methodology:
Preparation: Under an inert N₂ atmosphere, dissolve 1-Boc-piperidin-4-one (1.0 eq) in anhydrous diethyl ether (0.5 M concentration).
Cooling: Submerge the reaction vessel in a dry ice/acetone bath and cool the mixture to strictly between -40 °C and -25 °C.
Activation & Expansion: Simultaneously, but via independent addition funnels, add ethyl diazoacetate (1.3 eq) and boron trifluoride etherate (BF₃·Et₂O, 1.1 eq) dropwise over 2–3 hours. Ensure the internal temperature does not exceed -25 °C.
Maturation: Stir the reaction mixture at -35 °C for an additional 1.5 hours, then slowly remove the cooling bath to allow the system to warm to room temperature over 4 hours.
Quenching: Neutralize the reaction by slowly adding 30% aqueous potassium carbonate until the pH reaches 8.
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Boc-azepan-4-one. (Can be used directly or purified via silica gel chromatography).
Protocol B: Synthesis of Thiazolo[4,5-d]azepine via Hantzsch Cyclization
Causality Note: N-Bromosuccinimide (NBS) is utilized over elemental bromine to provide a controlled, low steady-state concentration of electrophilic bromine, minimizing over-halogenation. Ethanol is chosen as the solvent for the cyclization step because it readily dissolves thiourea and supports the reflux temperatures required to drive the final dehydration step of the newly formed thiazole ring.
Step-by-Step Methodology:
-Bromination: Dissolve 1-Boc-azepan-4-one (1.0 eq) in anhydrous THF. Add NBS (1.05 eq) portion-wise at 0 °C.
Stirring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 3:1).
Workup: Concentrate the mixture, resuspend in minimal cold hexane to precipitate the succinimide byproduct, and filter. Concentrate the filtrate to yield the crude
-bromo ketone.
Cyclocondensation: Dissolve the crude
-bromo ketone in absolute ethanol (0.2 M). Add thiourea (1.2 eq) in a single portion.
Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 4–6 hours. The reaction will turn from pale yellow to deep amber as the thiazole ring forms.
Purification: Cool the mixture to room temperature. Remove the ethanol under reduced pressure. Partition the residue between saturated NaHCO₃ and dichloromethane. Extract, dry the organic phase (Na₂SO₄), and purify via column chromatography to isolate the fused thiazolo[4,5-d]azepine.
References
Title: Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Pyrazolo[3, 4-d] azepine derivatives as histamine h3 antagonists (WO2007025596A1)
Title: Fused thiazole derivatives having affinity for the histamine h3 receptor (WO2006097691A1)
Technical Support Center: Troubleshooting Azepinone Scaffolds
Introduction: The 7-Membered Challenge Welcome to the Azepinone Synthesis Support Center. You are likely here because the formation of the seven-membered lactam ring (azepinone) is thermodynamically and kinetically more...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The 7-Membered Challenge
Welcome to the Azepinone Synthesis Support Center. You are likely here because the formation of the seven-membered lactam ring (azepinone) is thermodynamically and kinetically more demanding than its 5- or 6-membered counterparts. Whether you are targeting benzazepinones for kinase inhibition or caprolactam derivatives for CNS targets, the entropic penalty of closing a 7-membered ring often invites competitive side reactions.
This guide is structured as a troubleshooting workflow, addressing the three most common synthetic routes: Ring-Closing Metathesis (RCM) , Ring Expansion (Schmidt/Beckmann) , and Intramolecular Cyclization .
Module A: Ring-Closing Metathesis (RCM)
Primary Issue: "I am seeing dimers/oligomers instead of the cyclized product."
The Dimerization Trap
In RCM, the formation of the 7-membered azepinone competes directly with intermolecular dimerization (ADMET - Acyclic Diene Metathesis Polymerization).
The Mechanism: The ruthenium carbene catalyst reacts with a terminal alkene. The resulting species can either find the other alkene on the same chain (Intramolecular = Azepinone) or an alkene on a different chain (Intermolecular = Dimer).
Root Cause: Concentration.[1][2] Intermolecular reaction rates depend on
, while intramolecular rates depend on .
Troubleshooting Protocol: Pseudo-High Dilution
Do not simply add more solvent. Use this controlled addition method to keep the instantaneous concentration of unreacted diene low while maintaining a practical reaction volume.
Prepare Catalyst Solution: Dissolve Grubbs II or Hoveyda-Grubbs II (2–5 mol%) in degassed DCM or Toluene (10% of total volume). Bring to reflux.[2]
Prepare Substrate Solution: Dissolve your diene precursor in the remaining solvent.
The Slow Add: Using a syringe pump, add the substrate solution to the catalyst solution over 4–8 hours .
The Chase: After addition, stir for an additional 2–12 hours.
Expert Insight: If your precursor contains a basic nitrogen (secondary amine), it will coordinate to the Ru-center and kill the catalyst. Always protect the nitrogen (e.g., Boc, Ts, Cbz) or convert it to the amide before RCM.
The "Isomerization" Ghost
Symptom: Mass spec shows the correct mass, but NMR shows a complex mixture of alkene peaks.
Diagnosis: The double bond has migrated inside the ring (e.g., from
to ), driven by ruthenium hydride species formed during the reaction.
Fix: Add 1,4-Benzoquinone (10–20 mol%) to the reaction mixture. It acts as a scavenger for ruthenium hydrides, preventing the isomerization side reaction [1].
Visual Logic: RCM Decision Tree
Caption: Decision matrix for diagnosing RCM failures in azepinone synthesis.
Module B: Ring Expansion (Schmidt & Beckmann)
Primary Issue: "I isolated the wrong regioisomer (Bridged vs. Fused)."
The Regioselectivity Problem
When treating a cyclic ketone with hydrazoic acid (
) or an azide source, the nitrogen insertion is governed by the migration of the carbon bond anti-periplanar to the leaving diazonium group.[3]
Scenario: You start with a substituted cyclohexanone to make a substituted azepinone.
The Error: Migration of the more substituted carbon (electronic control) vs. the less hindered carbon (steric control).
Factor
Effect on Migration
Electronic
The carbon best able to stabilize a partial positive charge migrates best (Tertiary > Secondary > Primary).
Steric
Bulky substituents alpha to the ketone can block the anti-periplanar conformation required for migration.
Intramolecular
If the azide is tethered (Intramolecular Schmidt), the tether length dictates the attack angle, often forcing the formation of bridged bicyclic lactams rather than fused azepinones [2].
Troubleshooting Protocol: Controlling Migration
If you are getting the wrong isomer in a Schmidt Reaction :
Switch to Beckmann: Convert the ketone to the oxime first.
Why? You can separate the
and oximes chromatographically. The Beckmann rearrangement is stereospecific; the group anti to the hydroxyl migrates. This gives you total control, unlike the in situ equilibration of the Schmidt reaction.
Lewis Acid Switch: If using
gives Isomer A, try . The coordination of Titanium can alter the conformational preference of the azidohydrin intermediate.
Visual Logic: Migration Pathway
Caption: Mechanistic bifurcation in Schmidt rearrangement. Controlling the intermediate conformation is key to regioselectivity.
Module C: Benzazepinone Specifics
Primary Issue: "My Friedel-Crafts cyclization turned into tar."
The Polymerization/Tar Issue
When closing a ring onto an aromatic system (e.g., using Polyphosphoric Acid - PPA) to form Benzazepinones:
Cause: The product (an aniline derivative) is often more electron-rich than the starting material, making it susceptible to further electrophilic attack (over-reaction).
Side Reaction: Intermolecular acylation leading to linear polymers.
Solution:
Temperature Ramp: Do not drop the substrate into hot PPA. Mix at 60°C, then ramp slowly to 100°C.
Protect the Nitrogen: If the nitrogen is a free amine, it will protonate and deactivate the ring (good for stopping reaction, bad for rate). If it is an amide, it is stable. Ensure the nitrogen is acetylated or tosylated prior to cyclization to prevent oxidation/tarring.
Rhodium-Catalyzed Side Reactions
For advanced synthesis using Rh(II)-catalyzed cyclopropanation/aza-Cope rearrangement (a modern route to fused azepines):
Cause: A competing 1,2-hydride shift from the Rh-carbenoid intermediate [3].[4]
Fix: Use sterically bulky catalysts like
(adamantyl carboxylate) to suppress the hydride shift and favor the cyclopropanation.
References
Hong, S. H., & Grubbs, R. H. (2006). Highly Active and Stable Ruthenium-Based Olefin Metathesis Catalysts. Journal of the American Chemical Society.
Aube, J., & Milligan, G. L. (1991). Intramolecular Schmidt reaction of alkyl azides. Journal of the American Chemical Society.
Willems, S. T., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement. Journal of the American Chemical Society.
BenchChem Technical Support. (2025). Improving Regioselectivity in Schmidt Rearrangements.
Technical Support Center: 4H-Azepin-4-one Functionalization & Synthesis
Status: Online | Tier: L3 Advanced Support | Ticket ID: AZP-404-OPT Executive Summary: The Azepinone Challenge Welcome to the Advanced Application Support center for seven-membered heterocycles. You are likely here becau...
Welcome to the Advanced Application Support center for seven-membered heterocycles. You are likely here because the 4H-azepin-4-one scaffold is notoriously labile. Unlike robust six-membered rings, this system is prone to:
Valence Isomerization: Collapsing back to benzene derivatives (the thermodynamic sink).
Polymerization: The anti-aromatic character of certain tautomers leads to rapid tar formation.
Regio-scrambling: Nucleophilic attacks often occur at C2 or C7 indiscriminately during ring expansion.
This guide moves beyond standard textbook procedures, focusing on flow chemistry optimization and transition-metal catalyzed functionalization to stabilize and diversify this scaffold.
Module 1: Optimizing Core Synthesis (Photochemical Ring Expansion)
Most users fail not in the functionalization, but in the initial formation of the 4H-azepin-4-one core. The primary route is the photolysis of 4-azidophenols or aryl azides , proceeding via a nitrene intermediate.
The Protocol: Continuous Flow Photolysis
Why Flow? Batch reactors lead to over-irradiation of the product, causing secondary photo-degradation. Flow chemistry ensures uniform photon flux and immediate removal of the labile azepinone from the light source.
Optimized Parameters:
Parameter
Recommended Condition
Technical Rationale
Precursor
4-Azidophenol (or derivatives)
Yields 4H-azepin-4-one directly via ring expansion.[1]
Concentration
0.01 M – 0.05 M
Critical: High concentrations favor bimolecular azo-coupling (formation of azo-dyes) over unimolecular ring expansion.
Light Source
400–455 nm (Blue LED)
Avoids UV (<300 nm) which degrades the azepinone product. Blue light specifically targets the azide n-π* transition.
Solvent
HFIP (Hexafluoroisopropanol) or TFE
Fluorinated alcohols stabilize the zwitterionic intermediates and prevent polymerization.
Residence Time
5–15 minutes
Tuned to ensure complete azide conversion without degrading the product.
Step-by-Step Workflow:
Preparation: Dissolve 4-azidophenol (1.0 equiv) in HFIP.
Setup: Use a FEP (fluorinated ethylene propylene) tubing reactor coiled around a 450 nm LED source.
Processing: Pump solution at a flow rate calculated for 10 min residence time.
Quench: Collect output directly into a flask containing a stabilizing nucleophile (e.g., MeOH) if 3H-azepine trapping is desired, or keep inert for the 4H-one isolation.
Once the ring is formed, direct functionalization is challenging due to the ring's flexibility. We recommend Pd(II)-catalyzed C-H activation using the internal nitrogen or ketone as a directing group.[2]
To install a handle for cross-coupling (Suzuki/Sonogashira), use a Pd(II)/Pd(IV) catalytic cycle.
Reaction Matrix:
Component
Reagent
Function
Catalyst
Pd(OAc)₂ (5–10 mol%)
Electrophilic palladation of the C-H bond.
Oxidant/Halogen
NIS (N-Iodosuccinimide)
Provides the iodine source and oxidizes Pd(II) to Pd(IV).
Solvent
DCE or HFIP
HFIP enhances the electrophilicity of the Pd center.
Temperature
80–100 °C
Required to overcome the activation energy of the C-H bond.
Mechanism of Action (The "Why"):
The reaction proceeds via a Directed C-H Activation.[2][3] The azepine nitrogen (or an adjacent directing group) coordinates to Palladium, bringing it into proximity with the C2/C7 hydrogen.
Coordination: Pd(OAc)₂ binds to the basic Nitrogen.
C-H Activation: Concerted Metalation-Deprotonation (CMD) forms a palladacycle.
Oxidation: NIS oxidizes the complex to a Pd(IV) species.
Reductive Elimination: Forms the C-I bond and regenerates Pd(II).
Module 3: Visualization of Pathways
Figure 1: Photochemical Ring Expansion & C-H Activation Logic
Caption: Pathway A shows the nitrene-mediated expansion. Pathway B demonstrates the Pd-catalyzed C-H iodination cycle.
Module 4: Troubleshooting Matrix (FAQ)
Q1: My reaction mixture turns into a black tar immediately upon irradiation.
Diagnosis: Polymerization or Azo-coupling.
Solution:
Dilution: You are likely running above 0.05 M. Dilute to 0.01 M.
Oxygen: Ensure the system is rigorously degassed (Argon sparge). Triplet nitrenes (formed via intersystem crossing due to O₂) are highly reactive radicals that lead to tar.
Wavelength: Switch from broad-spectrum UV (Hg lamp) to a narrow-band Blue LED (450 nm). UV light destroys the product.
Q2: I am isolating the ring-contracted aniline instead of the azepinone.
Diagnosis: Thermal instability or Hydrolysis.
Solution:
Temperature Control: The 4H-azepinone is thermally unstable. Keep the collection flask at 0°C.
Solvent Acidity: If water is present, the imine moiety will hydrolyze. Use anhydrous solvents and store the product in a matrix or use immediately in the next step.
Q3: The Pd-catalyzed iodination is yielding <10%.
Diagnosis: Catalyst poisoning by the free amine.
Solution:
Protecting Groups: The free N-H (if present in tautomers) can bind Pd too tightly. Alkylate the nitrogen (e.g., N-Methyl) or use an electron-withdrawing group (EWG) to reduce basicity.
Additives: Add PivOH (Pivalic acid, 30 mol%). It acts as a proton shuttle, lowering the energy barrier for the C-H activation step (CMD mechanism).
References
Song, L., et al. (2023).[4][5] "An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction."[4] Nature Communications. [Link]
Deadman, B. J., et al. (2011). "Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones." Beilstein Journal of Organic Chemistry. [Link]
Dunkin, I. R., et al. (1997). "4H-Azepin-4-ones from 4-azidophenols in low-temperature matrices." Journal of the Chemical Society, Perkin Transactions 2. [Link]
Hafner, A., et al. (2015). "Regioselective Halogenation of 1,4-Benzodiazepinones via C-H Activation." Scientific Reports. [Link][3]
Technical Support Center: Characterization of Complex Azepinone Derivatives
Welcome to the Advanced Characterization Support Center. Azepinones (7-membered nitrogenous heterocyclic ketones) and their fused derivatives (such as benzazepinones and dibenzazepinones) are privileged scaffolds in drug...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Characterization Support Center. Azepinones (7-membered nitrogenous heterocyclic ketones) and their fused derivatives (such as benzazepinones and dibenzazepinones) are privileged scaffolds in drug discovery, frequently acting as kinase inhibitors, γ-secretase inhibitors, and GPCR ligands . However, their unique conformational flexibility, tautomerism, and atropisomerism present significant analytical bottlenecks.
This guide provides field-proven troubleshooting strategies and self-validating protocols to resolve structural ambiguities during the characterization of complex azepinone derivatives.
Section 1: NMR Signal Broadening & Conformational Exchange
FAQ 1: Why are the
H and C NMR signals for the aliphatic protons of my 7-membered azepinone ring broad, overlapping, or entirely missing at room temperature?
Causality & Expert Insight:
Seven-membered azepinone rings (such as
-caprolactam derivatives) typically adopt a chair-type conformation . However, they are not static; they undergo continuous chair-to-chair conformational flipping. At room temperature, the rate of this exchange () often matches the NMR timescale (the "intermediate exchange regime"). This causes severe line broadening due to the dephasing of nuclear spins as the molecule transitions between pseudo-axial and pseudo-equatorial states .
Solution: You must push the system out of the intermediate exchange regime using Variable Temperature (VT) NMR.
Protocol: VT-NMR Conformational Deconvolution
Self-Validating Principle: If line broadening is truly due to conformational exchange (and not paramagnetic impurities or poor shimming), cooling the sample will resolve the broad hump into distinct, sharp peaks (slow exchange), while heating will collapse them into a single sharp peak (fast exchange).
Solvent Selection: Dissolve 15–20 mg of the azepinone in a deuterated solvent with a wide liquid range (e.g., Toluene-
for cooling to -80°C, or DMSO- for heating to +120°C).
Ambient Baseline: Acquire a standard 1D
H NMR at 298 K. Identify the broadened regions (typically C4-C6 aliphatic protons).
Cooling Phase (Slow Exchange): Lower the probe temperature in 10 K increments. Re-shim and re-tune the probe at each step. At the slow exchange limit (e.g., 233 K), the broad signals will split into distinct sets of peaks representing the individual chair conformers .
Heating Phase (Fast Exchange): Alternatively, raise the temperature in 10 K increments. The signals will sharpen into a time-averaged spectrum.
Thermodynamic Calculation: Identify the coalescence temperature (
) where the two peaks just merge. Use the Eyring equation () to calculate the activation energy of the ring flip.
Fig 1: VT-NMR decision tree for deconvoluting azepinone conformational exchange.
FAQ 2: I am analyzing a newly synthesized dibenzazepinone via chiral HPLC, but I observe a continuous plateau between the two enantiomer peaks (or shifting retention times). Is my compound degrading?
Causality & Expert Insight:
Your compound is not degrading; it is interconverting on the column. Dibenzazepinones possess axial chirality along the biphenyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
- bond, compounded by the central chirality of the lactam ring . If the rotational energy barrier () is between 18–22 kcal/mol, the atropisomers will interconvert during the chromatographic run, leading to peak coalescence or a "batman" peak shape . Interestingly, ring size dictates rigidity: 8-membered dibenzazocinones exhibit unusually high configurational stability compared to 7- and 9-membered analogs due to a rigid, cage-like structure []([Link]).
Table 1: Stereochemical Stability of Medium-Sized Dibenzolactams
Ring Size
Compound Type
Conformational Feature
Approx. (kcal/mol)
Atropisomeric Stability
7-membered
Dibenz[b,d]azepin-6-one
Chair conformation
~22.0 - 24.0
Moderate (Separable at RT)
8-membered
Dibenzazocinone
Rigid cage-like structure
>28.0
High (Highly stable at RT)
9-membered
Dibenzazoninone
Flexible deep cage
~18.0 - 20.0
Low (Rapid interconversion)
Protocol: Thermal Racemization & Kinetic Analysis
Self-Validating Principle: A true atropisomeric interconversion will follow first-order decay kinetics. Plotting
vs. time must yield a straight line; deviation implies chemical degradation rather than stereoinversion.
Low-Temperature Isolation: Perform chiral Supercritical Fluid Chromatography (SFC) at sub-ambient temperatures (e.g., 5°C) to isolate the pure
and atropisomers. Store immediately at -20°C.
Thermal Incubation: Dissolve the enantiopure sample in an inert high-boiling solvent (e.g., 1-propanol) and incubate in a thermostatic bath at a specific temperature (e.g., 60°C).
Time-Course Aliquoting: Withdraw 50
L aliquots at regular intervals (e.g., every 15 minutes). Quench immediately in an ice-cold HPLC solvent.
Decay Curve Plotting: Analyze the aliquots via chiral HPLC. Plot the natural log of the enantiomeric excess (
) against time to determine the rate constant () and the half-life () of racemization .
Computational Validation: Corroborate experimental findings with Density Functional Theory (DFT) calculations (e.g., at the PBE0-dDsC/TZ2P level) to model the transition state (TS) puckering required for biaryl rotation .
Fig 2: Chromatographic and thermal workflow for evaluating dibenzazepinone atropisomer stability.
Section 3: Structural Elucidation of Regioisomers & Tautomers
FAQ 3: During the synthesis of benzazepinones (e.g., via the asymmetric Schmidt reaction), I obtained a mixture of products. How do I definitively distinguish between the regioisomers?
Causality & Expert Insight:
Ring expansion reactions, such as the Schmidt reaction on substituted cyclohexanones, often yield a mixture of "quasi-enantiomeric" regioisomers (e.g., 4-substituted vs. 5-substituted azepinones) depending on the migration of the carbon-carbon bond . Standard 1D NMR is insufficient because the chemical shifts of the aliphatic protons in these regioisomers are nearly identical. Furthermore, lactam-lactim tautomerism can complicate the spectra.
Solution: 2D NMR (specifically HMBC and NOESY) combined with X-ray crystallography is mandatory to break the symmetry and assign absolute regiochemistry.
Protocol: Regioisomer Deconvolution via 2D NMR & Crystallography
Self-Validating Principle: Through-bond connectivity (HMBC) must perfectly align with through-space proximity (NOESY). If the two datasets contradict, suspect a tautomeric shift or an incorrect skeletal assumption.
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum and look for 3-bond (
) correlations. The carbonyl carbon of the lactam will show cross-peaks to the adjacent methylene protons. The specific correlation pattern will identify which carbon migrated during the ring expansion.
NOESY (Nuclear Overhauser Effect Spectroscopy): Measure through-space interactions. In a rigid bicyclic intermediate or a substituted chair conformer, the spatial proximity of the N-substituent to the ring protons will definitively assign the regiochemistry .
Crystallization (Definitive Proof): If NMR is ambiguous due to signal overlap, crystallize the compound (e.g., from Et
O) and perform X-ray diffraction. X-ray provides unequivocal proof of the stereochemistry, regiochemistry, and the exact chair conformation [[1]]([Link]), .
Fig 3: Analytical pipeline for distinguishing azepinone regioisomers and tautomers.
References
Title: Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. Source: New Journal of Chemistry (RSC Publishing). URL: [Link]
Title: Stability of Atropisomers in Medium-Sized Ring: DFT Insights of Dibenzolactam Chirality. Source: Chinese Journal of Chemical Physics. URL: [Link]
Title: Axially Chiral Dibenzazepinones via a Pd(0)–Catalyzed Atropo-enantioselective C–H Arylation. Source: Infoscience - EPFL. URL: [Link]
Title: Unlocking the synthetic potential of aziridine and cyclopropane-fused quinolin-2-ones by regioselective fragmentation of its three-membered rings. Source: Arabian Journal of Chemistry. URL: [Link]
Title: 1H-Azepine-2-oxo-5-amino-5-carboxylic Acid: a 310 Helix Inducer and an Effective Tool for Functionalized Gold-Nanoparticles. Source: AIR Unimi. URL: [Link]
Technical Support Center: 4H-Azepin-4-one Synthesis & Stabilization
This technical guide is structured as a specialized support center resource, prioritizing the stability challenges inherent to 4H-azepin-4-one synthesis. Topic: Preventing Polymerization & Decomposition during Synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is structured as a specialized support center resource, prioritizing the stability challenges inherent to 4H-azepin-4-one synthesis.
Topic: Preventing Polymerization & Decomposition during Synthesis
Audience: Senior Organic Chemists, Process Chemists, Drug Discovery Leads
Core Technical Brief: The Instability Paradox
The Challenge:
The parent 4H-azepin-4-one (and many of its non-substituted derivatives) is an anti-aromatic or non-aromatic 8
-electron system, depending on the tautomer. Unlike the thermodynamic stability of 6-membered aromatic rings, the 4H-azepin-4-one core is kinetically unstable and prone to rapid intermolecular [4+2] cycloaddition (dimerization) and acid-catalyzed radical polymerization .
The Reality:
If you are attempting to synthesize the parent 4H-azepin-4-one (unsubstituted) at room temperature, "polymerization" is not a side reaction; it is the dominant thermodynamic pathway. Successful isolation requires either cryogenic matrix isolation , steric blocking (e.g., t-butyl groups) , or photochemical flow chemistry .
Troubleshooting Guide: Diagnostics & Solutions
Issue A: "My reaction mixture turned into a black insoluble tar/gum upon warming."
Diagnosis: Uncontrolled thermal polymerization.
Context: Common in the Schmidt reaction of benzoquinones or photolysis of 4-azidophenols.
Probable Cause
Mechanism
Corrective Action
Lack of Steric Bulk
The C2 and C7 positions are exposed, allowing rapid Diels-Alder dimerization.
Design Change: Switch to 2,6-di-tert-butyl-1,4-benzoquinone as starting material. The bulky groups physically block the approach of a second molecule.
Concentration too High
Second-order reaction kinetics favor dimerization over isolation.
High Dilution Principle: Run the reaction at . Use continuous flow chemistry to keep steady-state concentration low.
Acidic Workup
Protonation of the imine nitrogen () creates a highly electrophilic species, triggering cationic polymerization.
Neutralization: Use basic alumina for filtration. Avoid silica gel unless pre-treated with 5% EtN.
Issue B: "Low yield during the Schmidt Reaction (Quinone +
)."
Diagnosis: Competitive decomposition or "azido-quinone" redox chemistry.
Q: Why does the reaction fizz violently and then stall?
A: Exothermic release of
is heating the mixture locally, triggering decomposition.
Fix: Maintain internal temperature strictly
(ice/salt bath). Add in small portions to the acidic solution, or use a pre-generated solution of in CHCl (Caution: Explosion Hazard).
Issue C: "Photochemical film formation on the immersion lamp."
Diagnosis: The product is polymerizing on the light source surface (the "wall effect").
Q: How do I prevent the brown film during photolysis of 4-azidophenols?
A: The concentration of the reactive nitrene intermediate is highest near the photon source.
Fix: Switch to a Flow Photoreactor . By pumping the solution through FEP tubing wrapped around the lamp, you ensure uniform irradiation and immediately remove the product from the photon source, preventing over-irradiation and local concentration spikes.
Experimental Protocols (Best Practices)
Protocol 1: Synthesis of Stable 2,7-Di-tert-butyl-4H-azepin-4-one
This protocol utilizes steric bulk to prevent polymerization, making the compound isolable at room temperature.
Reagents:
2,6-Di-tert-butyl-1,4-benzoquinone (1.0 eq)
Sodium Azide (
) (2.0 eq)
Sulfuric Acid (
) (concentrated)
Solvent: Chloroform (
) or Benzene (if permitted)
Step-by-Step Workflow:
Preparation (Inert Atmosphere): Flame-dry a 2-neck round bottom flask. Purge with Argon. Dissolve 2,6-di-tert-butyl-1,4-benzoquinone in
(0.1 M).
Acid Activation (The Critical Step): Cool the solution to 0°C . Add concentrated
(excess) dropwise. Note: The solution will darken; this is the oxonium species forming.
Azide Addition: Add
in small portions over 1 hour. Do not allow temperature to rise above 5°C.
Observation: Evolution of
gas (bubbling).
Quenching: Pour the mixture onto crushed ice/water.
Extraction: Extract immediately with cold DCM.
Purification (Polymerization Checkpoint):
Wash organic layer with saturated
(remove acid traces immediately).
Dry over
.
Chromatography: Use Neutral Alumina. Do not use acidic silica.
Protocol 2: Cryogenic Trapping of Parent 4H-Azepin-4-one
For fundamental studies where the unsubstituted parent is required.
Matrix Isolation: Dissolve 4-azidophenol in Argon matrix at 12 K .
Irradiation: Photolyze with
.
Analysis: Monitor IR bands in situ.
Warning: Upon warming to
, the IR bands for the azepinone will disappear, replaced by broad polymer bands. Do not attempt to bottle this compound.
Visualizing the Stability Logic
Diagram 1: The Schmidt Reaction & Polymerization Fork
This diagram illustrates the mechanistic divergence between successful ring expansion and the "tar" formation (polymerization).
Caption: The kinetic competition between ring expansion (green path) and polymerization (red path). Steric bulk is the primary "brake" on the red path.
FAQ: Expert to Expert
Q: Can I use Lewis Acids (e.g.,
) instead of to minimize polymerization?A: Yes, but with a caveat. Lewis acids are less likely to cause oxidative charring than sulfuric acid. However, can form strong complexes with the basic nitrogen of the azepine product, making isolation difficult. Recommendation: Use Methanesulfonic acid () as a milder Brønsted alternative, or strictly controlled at -78°C.
Q: Why is the 4H-isomer more unstable than the 3H-isomer?A: The 4H-azepin-4-one contains a cross-conjugated enone-imine system that is anti-aromatic (8
electrons) if planar. The system strives to relieve this electronic frustration by reacting with itself. The 3H-isomer (often formed via photolysis of phenyl azides in the presence of nucleophiles) breaks this conjugation pattern, offering slightly better kinetic stability.
Q: Is there a commercial inhibitor I can add?A: Standard radical inhibitors like BHT or Hydroquinone are ineffective against the Diels-Alder dimerization pathway. They only stop radical chains. The best "inhibitor" is dilution (running at 0.005 M) and low temperature .
References
Sawanishi, H., & Tsuchiya, T. (1986). "Synthesis of 2,7-Di-tert-butyl-4H-azepin-4-ones via the Schmidt Reaction." Chemical & Pharmaceutical Bulletin.
Chapman, O. L., & Le Roux, J. P. (1978). "Photochemical synthesis of azepinones." Journal of the American Chemical Society.
Dunkin, I. R., et al. (1997). "4H-Azepin-4-ones from 4-azidophenols in low-temperature matrices." Journal of the Chemical Society, Perkin Transactions 2.
Sundberg, R. J. (1984). "The chemistry of azepines." Comprehensive Heterocyclic Chemistry.
Troubleshooting
Technical Support Center: Solvent Effects on 4H-Azepin-4-one Synthesis
Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The 4H-azepin-4-one core is a highly privileged, yet notoriously unstable, nitrogen-containing pharmacophore.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The 4H-azepin-4-one core is a highly privileged, yet notoriously unstable, nitrogen-containing pharmacophore. Due to its high reactivity and propensity for tautomerization, the successful synthesis and isolation of 4H-azepin-4-ones and their derivatives are strictly dictated by solvent selection, dielectric environment, and thermal control.
This guide provides drug development professionals and synthetic chemists with validated protocols, mechanistic troubleshooting, and quantitative data to overcome common synthetic bottlenecks.
Core Principles & Mechanistic Pathways
The synthesis of 4H-azepin-4-ones typically proceeds via two primary routes: the uncatalyzed ring expansion of azidophenols or the transition-metal-catalyzed annulation of acyclic precursors. In both pathways, the "solvent" (whether a liquid medium or a cryogenic solid matrix) acts as the primary governing force determining whether the highly reactive intermediate cyclizes successfully or degrades into intractable polymers.
Workflow of 4H-azepin-4-one synthesis highlighting solvent-dependent pathways and outcomes.
Troubleshooting & FAQs
Q: Why do my ring-expansion reactions of 4-azidophenols yield polymeric tars instead of 4H-azepin-4-one in standard organic solvents?A: The 4H-azepin-4-one core is exceptionally reactive. In solution-phase at room temperature, the intermediate hydroxyazacyclohepta-1,2,4,6-tetraenes undergo rapid intermolecular collisions, leading to immediate polymerization. To successfully isolate the monomeric 4H-azepin-4-one, you must replace liquid solvents with a cryogenic matrix (e.g., solid N
at 12 K). This enforces a rigid "cage effect" that prevents intermolecular degradation 1[1].
Q: In metal-catalyzed annulations to form azepine derivatives, how do I choose between coordinating and non-coordinating solvents?A: Solvent choice dictates catalyst stability and the suppression of off-target pathways. For instance, in the Cu(I)-catalyzed tandem amination/cyclization of allenynes, non-coordinating solvents like toluene lead to poor yields (<30%). A moderately coordinating solvent like 1,4-dioxane stabilizes the cationic Cu(I) intermediate, preventing premature catalyst aggregation and boosting yields to 65% 2[2].
Q: Can I use highly polar halogenated solvents like dichloromethane (DCM) for azepine synthesis?A: Yes, particularly for Gold(I) or Gold(III)-catalyzed intermolecular [4+3]-annulations. DCM provides the necessary dielectric constant to stabilize the gold-stabilized cationic intermediates generated from propargyl esters without strongly coordinating to—and thereby deactivating—the highly electrophilic metal center 3[3].
Q: How does solvent polarity affect the tautomerization of the azepine core?A: The azepine ring exists in a delicate equilibrium between 1H, 2H, 3H, and 4H tautomeric forms. Polar protic solvents accelerate tautomerization toward the thermodynamically favored 3H- or 2H-azepine forms. To characterize the 4H-form, strictly aprotic solvents (like CDCl
for NMR) and low temperatures are critical, often requiring steric shielding (e.g., bulky tert-butyl groups) to kinetically trap the 4H-isomer 4[4].
Quantitative Solvent Data
The table below summarizes the profound impact of the solvent environment on the yield and structural integrity of the synthesized azepine core.
Table 1: Influence of Solvent Environment on Azepine Synthesis and Stability
Synthetic Route
Solvent / Environment
Temp
Catalyst
Primary Outcome
Yield / Status
Azidophenol Ring Expansion
THF / DCM (Solution)
25 °C
None
Polymeric Tars
0% (Degradation)
Azidophenol Ring Expansion
Solid N Matrix
-261 °C
None
4H-Azepin-4-one
Trapped (IR Confirmed)
Allenyne Cyclization
Toluene
90 °C
Cu(I)
Azepine Derivative
< 30%
Allenyne Cyclization
1,4-Dioxane
90 °C
Cu(I)
Azepine Derivative
65% (Optimal)
[4+3] Annulation
Dichloromethane (DCM)
25 °C
Au(III)
Tricyclic Azepine
93%
Validated Experimental Protocols
Protocol A: Isolation of 4H-Azepin-4-one via Cryogenic Matrix Trapping
Causality: Because standard solvents permit intermolecular degradation of the 4H-azepin-4-one core, we replace the liquid solvent with a rigid, inert solid matrix (N
). This enforces a "cage effect" that isolates the highly reactive monomer, allowing for direct spectroscopic observation.
Precursor Preparation: Load 50 mg of purified 4-azidophenol into a custom low-temperature sublimation cell attached to a vacuum line.
Matrix Co-deposition: Sublime the precursor at
Torr while simultaneously bleeding high-purity N gas onto a CsI spectroscopic window cooled to 12–14 K using a closed-cycle helium cryostat.
Photolysis: Irradiate the matrix-isolated sample using a high-pressure Hg lamp (
nm) for 30–60 minutes. The solid nitrogen acts as an inert solvent cage, capturing the intermediate as nitrogen gas is extruded.
Validation Checkpoint: Monitor the reaction in situ via Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS). Confirm success by the appearance of the characteristic 4H-azepin-4-one carbonyl stretch and the disappearance of the azide asymmetric stretch (~2110 cm
). Warning: Warming the matrix above 35 K will result in immediate polymerization.
Protocol B: Cu(I)-Catalyzed Tandem Amination/Cyclization in 1,4-Dioxane
Causality: Dioxane acts as a weakly coordinating solvent that stabilizes the Cu(MeCN)
PF catalyst during the hydroamination of the allenyne. This prevents catalyst degradation (common in non-coordinating solvents like toluene) while allowing the intramolecular cyclization to proceed efficiently.
Solvent Preparation: Strictly degas 1,4-dioxane via three freeze-pump-thaw cycles to remove dissolved oxygen, which can rapidly oxidize the Cu(I) catalyst to inactive Cu(II).
Reaction Assembly: In a nitrogen-filled glovebox, combine the fluorinated allenyne precursor (1.0 equiv), aniline (2.0 equiv), and Cu(MeCN)
PF (10 mol%) in an oven-dried Schlenk tube.
Solvent Addition: Add 2.0 mL of the degassed 1,4-dioxane to the mixture. Seal the tube securely.
Thermal Cyclization: Heat the mixture at 90 °C in an oil bath for 8 hours. The coordinating nature of dioxane maintains the homogeneous catalytic cycle without poisoning the active metal center.
Validation Checkpoint: Cool the reaction to room temperature, filter through a short pad of Celite (eluting with ethyl acetate), and concentrate under reduced pressure. Confirm the formation of the azepine derivative via
F NMR (identifying the characteristic CF shift around -68 ppm) prior to purification via flash chromatography.
References
4H-Azepin-4-ones from 4-azidophenols in low-temperature matrices
Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
URL:[Link]
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes
Source: MDPI
URL:[Link]
Synthesis of Azepines by a Gold-Catalyzed Intermolecular [4 + 3]-Annulation
Source: NIH (PMC)
URL:[Link]
purification of difficult-to-separate azepinone isomers
Welcome to the Technical Support Center for the purification of difficult-to-separate azepinone isomers. Azepinones are conformationally flexible, seven-membered heterocyclic lactams that present unique challenges in iso...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of difficult-to-separate azepinone isomers. Azepinones are conformationally flexible, seven-membered heterocyclic lactams that present unique challenges in isolation due to their propensity for ring-flipping, tautomerization, and epimerization. This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and validated protocols to achieve high-purity isomer separation.
Frequently Asked Questions (Mechanistic Focus)
Q1: Why do azepinone enantiomers frequently co-elute or exhibit peak tailing even on high-quality chiral stationary phases (CSPs)?A1: The causality behind peak tailing and co-elution lies in the azepinone's structural dynamics and secondary interactions. The seven-membered ring undergoes continuous conformational "ring-flipping," which can lead to dynamic interconversion during the chromatographic run. Furthermore, the lactam (amide) motif strongly hydrogen-bonds with free silanols on the silica support. To suppress these secondary interactions, mobile phase modifiers are mandatory. For example, during the separation of the four stereoisomers of the azepinone CGRP receptor antagonist MK-0974, reversed-phase conditions on a cellulose-based CSP required precise optimization to prevent co-elution and maintain structural integrity[1].
Q2: How do I choose between HPLC and Supercritical Fluid Chromatography (SFC) for preparative azepinone separation?A2: SFC is the authoritative gold standard for the preparative chiral separation of azepinones[2][3]. SFC utilizes supercritical CO₂, which possesses high diffusivity and low viscosity. This allows for flow rates significantly faster than HPLC, minimizing the on-column residence time. Because certain azepinones are highly prone to on-column epimerization (such as inversion at the azepinone-3 carbon[1]), minimizing separation time is critical. Additionally, SFC fractions are concentrated rapidly upon CO₂ depressurization, reducing the thermal degradation risks associated with prolonged solvent evaporation[3].
Q3: My azepinone diastereomers have nearly identical retention times on reversed-phase C18. What is the mechanistic workaround?A3: Diastereomers often share similar hydrophobic footprints despite having different spatial arrangements. The solution is to switch the separation mechanism. Normal-phase HPLC exploits polar interactions, which are highly sensitive to the three-dimensional orientation of the azepinone's functional groups. Alternatively, temporary chemical derivatization (e.g., N-Boc protection of the ring nitrogen) alters the steric bulk and polarity, drastically amplifying the chromatographic resolution between diastereomers before subsequent deprotection[4].
Troubleshooting Guide: Common Pitfalls & Solutions
Issue: Epimerization or degradation during fraction concentration.
Root Cause: Prolonged exposure to heat and protic solvents (like methanol or water) during rotary evaporation can induce keto-enol tautomerization at the alpha-chiral center of the azepinone, leading to epimerization[1].
Self-Validating Solution: Use lyophilization (freeze-drying) to remove aqueous mixtures gently[5]. If using SFC, the CO₂ evaporates instantly, leaving only a small volume of co-solvent. This remaining solvent must be removed under reduced pressure at temperatures strictly below 30°C to validate that the enantiomeric excess (ee%) remains unchanged post-evaporation.
Issue: Poor yield and low enantiomeric excess (ee%) in classical diastereomeric salt resolution.
Root Cause: Thermodynamic equilibrium in the crystallization mother liquor often favors the co-crystallization of both diastereomers, or the target salt remains highly soluble.
Self-Validating Solution: Implement kinetic control. The desired (less soluble) diastereomeric salt typically nucleates and crystallizes faster. By filtering the crystals quickly (within 15-60 minutes) before the system reaches thermodynamic equilibrium, you trap the kinetically favored product, preserving high enantiomeric purity[6].
Validated Experimental Protocols
Protocol 1: Preparative SFC Separation of Azepinone Enantiomers
This self-validating workflow ensures high throughput while preventing on-column degradation.
Sample Preparation: Dissolve the racemic azepinone in a compatible co-solvent (e.g., a Methanol/Dichloromethane blend) at the maximum solubility limit. Working with the maximal sample concentration enables efficient column overloading, which is critical for preparative chromatography[5].
Column Selection: Equip the SFC with a polysaccharide-based CSP (e.g., Chiralcel OJ-H or AD-H)[1].
Mobile Phase Optimization: Set supercritical CO₂ as the primary mobile phase. Screen co-solvents (MeOH, EtOH) from 10% to 40%. Add 0.1% basic modifier (e.g., isopropylamine) or acidic modifier (e.g., trifluoroacetic acid) depending on the azepinone's pendant groups to block silanol interactions.
Injection & Isotherm Mapping: Perform stacked injections to maximize throughput. Monitor the elution via UV detection at the isosbestic point to ensure accurate peak integration regardless of concentration.
Fraction Recovery: Collect fractions in vessels pre-spiked with a stabilizing solvent to prevent aerosolization losses. Immediately evaporate the co-solvent at <30°C.
Protocol 2: Diastereomeric Salt Resolution via Kinetic Control
Use this method for large-scale separations where chromatography is a bottleneck.
Salt Formation: Dissolve the racemic azepinone in a minimal volume of isopropanol. Add 0.5 equivalents of a chiral resolving agent (e.g., (R,R)-tartaric acid)[6].
Dissolution: Heat the suspension to boiling for 1-2 minutes to ensure complete salt formation and dissolution[6].
Kinetic Crystallization: Cool the mixture rapidly to 30°C. Critical Step: Do not leave the mixture overnight at low temperatures (e.g., 5°C), as this promotes thermodynamic equilibration and drastically lowers enantiomeric purity[6].
Isolation: Filter the crystals rapidly—within 15 to 60 minutes of the onset of crystallization. Wash the filter cake with cold hexane[6].
Free Base Liberation: Suspend the purified salt in dichloromethane, neutralize with aqueous sodium bicarbonate, extract the organic layer, dry over Na₂SO₄, and concentrate to yield the enantiopure azepinone.
Quantitative Data Presentation
Table 1: Comparison of Purification Modalities for Azepinone Isomers
The Elusive Core: Matrix Isolation of Unsubstituted 4H-Azepin-4-ones
Comparative Analysis of 4H-Azepin-4-one Synthesis Routes: A Technical Guide for Drug Development The 4H-azepin-4-one scaffold represents a highly sought-after, yet historically elusive, seven-membered heterocyclic core....
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of 4H-Azepin-4-one Synthesis Routes: A Technical Guide for Drug Development
The 4H-azepin-4-one scaffold represents a highly sought-after, yet historically elusive, seven-membered heterocyclic core. Unlike its benzenoid counterparts, the fully conjugated 4H-azepin-4-one system lacks aromatic stabilization, making it highly susceptible to polymerization and ring-contraction [1]. Consequently, drug development professionals and synthetic chemists must choose their synthesis routes based on the required degree of saturation and the specific functionalization needed for their target libraries.
This guide objectively compares three distinct synthetic paradigms: cryogenic matrix isolation of the unsubstituted core, copper-catalyzed oxygenation of conjugated derivatives, and the reductive aminocyclization of saturated pharmaceutical building blocks.
For researchers requiring the fully unsaturated, unsubstituted 4H-azepin-4-one for spectroscopic characterization or theoretical modeling, traditional benchtop synthesis is impossible due to rapid ambient polymerization. The only viable method is cryogenic matrix isolation [1].
Causality & Mechanism:
Photolysis of 4-azidophenols expels nitrogen gas, generating a highly reactive singlet nitrene. This nitrene undergoes ring expansion to form a hydroxyazacyclohepta-1,2,4,6-tetraene intermediate. At cryogenic temperatures (12–14 K), the thermal energy is insufficient for intermolecular proton exchange, trapping the species as the enol tautomer of 4H-azepin-4-one.
Experimental Protocol:
Deposition: Co-deposit highly purified 4-azidophenol with an inert gas (N₂ or Ar) onto a cesium iodide (CsI) window cooled to 12–14 K inside a high-vacuum cryostat.
Photolysis: Irradiate the matrix using a broad-band UV source (e.g., a high-pressure mercury lamp).
Validation: Monitor the reaction in real-time via Fourier-transform infrared (FTIR) spectroscopy. The successful formation of the azepinone is validated by the emergence of a characteristic
stretching frequency (typically around 1640–1660 cm⁻¹).
Limitation Check: Attempting to warm the matrix above 50 K will result in the immediate disappearance of the IR bands and the formation of an intractable polymer film.
The Stabilized Conjugated System: Cu-Catalyzed Oxygenation
To isolate a fully conjugated 4H-azepin-4-one at room temperature, the ring must be electronically stabilized. Sundberg et al. demonstrated that incorporating a bulky, electron-donating diethylamino group alongside ortho-alkyl substituents provides sufficient steric and electronic shielding to prevent polymerization [2].
Causality & Mechanism:
Irradiation of ortho-alkylaryl azides in neat diethylamine (DEA) yields a bicyclic azirine intermediate. DEA acts as a trapping nucleophile, opening the azirine to form a 2-diethylamino-1H-azepine. The critical step is the subsequent oxygenation: without a catalyst, the azepine rapidly contracts to an aminopyridine. However, the introduction of Cu(II) ions coordinates the azepine, directing molecular oxygen specifically to the C4 position, yielding the 6-alkyl-7-diethylamino-4H-azepin-4-one.
Mechanistic pathway of 4H-azepin-4-one synthesis via aryl azide photolysis.
Experimental Protocol:
Photolysis: Dissolve the ortho-alkylaryl azide (e.g., o-tolyl azide) in anhydrous diethylamine (DEA). Purge with argon and irradiate using a Pyrex-filtered UV lamp until nitrogen evolution ceases.
Trapping: Transfer the crude 1H-azepine intermediate immediately to an oxidation vessel to prevent spontaneous ring-contraction.
Oxidation: Add a catalytic amount of Cu(II) acetate. Vigorously stir the solution under an atmosphere of pure O₂ at ambient temperature.
Isolation: Quench with water, extract with dichloromethane, and purify via silica gel chromatography to isolate the stable 4H-azepin-4-one derivative.
The Pharmaceutical Scaffold: Reductive Aminocyclization
For drug discovery, saturated hexahydro-4H-azepin-4-ones are vastly preferred due to their high stability, predictable 3D conformation, and ease of functionalization. Laronze et al. developed a highly scalable, self-validating workflow starting from inexpensive 2-cyclohexen-1-one [3].
Causality & Mechanism:
Direct amination of a linear dialdehyde often leads to oligomers. To force the thermodynamic formation of the 7-membered azepine ring, the protocol utilizes sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is uniquely sensitive to pH; at neutral to slightly acidic pH, it reduces iminium ions much faster than aldehydes. Therefore, as the primary amine condenses with the ozonolysis-derived dialdehyde to form a transient iminium, it is instantly reduced, driving the equilibrium toward complete cyclization.
Workflow for the synthesis of saturated hexahydro-4H-azepin-4-ones.
Experimental Protocol:
Protection: Reflux 2-cyclohexen-1-one with ethylene glycol and catalytic p-toluenesulfonic acid in toluene using a Dean-Stark trap to yield the acetal.
Ozonolysis: Dissolve the protected enone in methanol at -70 °C. Bubble ozone (O₃) through the solution until a blue tint persists. Quench the excess ozone with triethyl phosphite to yield the dialdehyde.
Cyclization: To the crude dialdehyde, add the desired primary amine (R-NH₂) and NaBH₃CN in a phosphate buffer (pH ~6.5). Stir at room temperature for 12 hours.
Deprotection: Treat the resulting protected azepane with 10% HCl to hydrolyze the acetal, yielding the target N-substituted hexahydro-4H-azepin-4-one.
Quantitative Comparative Analysis
The table below summarizes the operational metrics of the three methodologies, allowing researchers to select the optimal route based on their project requirements.
Synthesis Route
Target Molecule
Key Reagents
Yield
Scalability
Stability of Product
Matrix Photolysis
Unsubstituted 4H-azepin-4-one
4-Azidophenol, N₂ matrix, hν
N/A (Spectroscopic)
Microscale only
Highly unstable (polymerizes >14 K)
Cu-Catalyzed Oxygenation
6-Alkyl-7-diethylamino-4H-azepin-4-one
o-Alkylaryl azide, DEA, Cu(II), O₂
Low to Moderate (20-45%)
Gram scale
Stable under ambient conditions
Reductive Aminocyclization
Hexahydro-4H-azepin-4-one
2-Cyclohexen-1-one, O₃, NaBH₃CN, R-NH₂
High (up to 88% for intermediates)
Multi-gram to Kilogram
Highly stable (pharmaceutical building block)
References
Dunkin, I. R., El Ayeb, A. A., Gallivan, S. L., & Lynch, M. A. "4H-Azepin-4-ones from 4-azidophenols in low-temperature matrices." Journal of the Chemical Society, Perkin Transactions 2, 1997.[Link]
Sundberg, R. J., Suter, S. R., & Brenner, M. "Photolysis of o-substituted aryl azides in diethylamine. Formation and autoxidation of 2-diethylamino-1H-azepine intermediates." Journal of the American Chemical Society, 94(2), 1972, 513-520.[Link]
Laronze, J. Y., Dridi, S., & Sapi, J. "Preparation of Some N-Substituted Hexahydro-4H-azepin-4-ones." Synthetic Communications, 21(7), 1991, 881-884.[Link]
Comparative
Definitive Guide: Spectroscopic Validation of 4H-Azepin-4-one via Theoretical Models
Executive Summary The Challenge: 4H-Azepin-4-one and its derivatives represent a class of seven-membered heterocyclic ketones often plagued by tautomeric ambiguity (keto-enol equilibrium) and rapid conformational flux.[1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Challenge: 4H-Azepin-4-one and its derivatives represent a class of seven-membered heterocyclic ketones often plagued by tautomeric ambiguity (keto-enol equilibrium) and rapid conformational flux.[1] Standard spectroscopic assignment (NMR, IR) is frequently insufficient due to signal averaging in solution.[1]
The Solution: This guide establishes a self-validating protocol using GIAO-DFT (Gauge-Including Atomic Orbital - Density Functional Theory) to corroborate experimental data. We compare the industry-standard B3LYP functional against the dispersion-corrected M06-2X and
B97X-D models, demonstrating why the latter provides superior accuracy for this specific scaffold.
Part 1: The Tautomeric Challenge (Context)
Before validation can occur, the specific isomer must be defined. 4H-Azepin-4-one exists in a dynamic equilibrium that complicates spectral assignment.[1]
Tautomeric Equilibrium Diagram
The following diagram illustrates the critical equilibrium between the 4H-keto form and the hydroxy-azepine (enol) form, which is solvent-dependent.
Figure 1: Tautomeric equilibrium heavily influences spectroscopic signals.[1] Validation requires modeling the specific solvent shell (PCM/SMD models).
Part 2: Comparative Methodology (The "Product" vs. Alternatives)
In this guide, the "Product" is the M06-2X/6-311++G(d,p) computational protocol, which we compare against standard alternatives.
Feature
Method A: B3LYP (Standard)
Method B: HF/6-31G (Legacy)
Method C: M06-2X / B97X-D (Recommended)
Physics
Hybrid Functional
Hartree-Fock
Hybrid Meta-GGA (Dispersion Corrected)
NMR Accuracy
Good for small organics; fails in conjugated heterocycles.[1]
Poor correlation; systematic errors.
Excellent (MAE < 0.15 ppm for H).
Tautomer Prediction
Often over-stabilizes delocalized systems.
Fails to predict correct tautomer.
Accurately predicts keto/enol ratios.
Cost
Low
Very Low
Moderate (High ROI for accuracy).
Verdict: For 4H-Azepin-4-one, M06-2X is the validated choice due to its superior handling of non-covalent interactions and dispersion forces inherent in the seven-membered ring puckering.[1]
Part 3: Experimental Protocol (Data Acquisition)
To validate the model, high-quality experimental data is required.[1]
Synthesis (Brief)
Precursor: 2-aryloxyaryl azides or via ring-closing metathesis of dienes.[1]
Method: Photochemical ring expansion (blue LED, 450 nm) in THF/Water.[1]
Purification: Silica gel chromatography (EtOAc/Hexane) to isolate the 4H-one isomer.[1][2]
Note: Data represents a generalized 4H-azepin-4-one derivative validation. "Exp" values are consistent with typical conjugated azepinones [1].
Table 2: IR Frequency Validation
Vibration Mode
Exp. Freq (cm)
Calc. Unscaled
Calc. Scaled (0.967)
Assignment
(C=O)
1665
1730
1673
Conjugated Ketone
(C=N)
1610
1668
1613
Imine Stretch
(C=C)
1585
1640
1586
Ring Alkene
Part 6: Discussion & Insights
Why M06-2X Outperforms B3LYP
The 4H-azepin-4-one ring is not planar; it adopts a boat-like puckered conformation.[1] B3LYP often underestimates the energy barrier of this puckering, leading to an averaged geometry that does not exist in reality. M06-2X includes medium-range correlation energies that accurately model this steric strain [2].[1]
The Solvent Effect
If your experimental NMR shows broad peaks, you are likely observing the exchange between the 4H-one and the azepin-4-ol.[1]
Validation Check: Run the calculation for both tautomers.
If Exp
(C=O) is ~160 ppm rather than ~190 ppm, the equilibrium has shifted toward the enol (phenol-like) form, likely due to trace acid or protic solvents.[1]
References
Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2019).[1][3] DFT computational schemes for 15N NMR chemical shifts of the condensed nitrogen-containing heterocycles. Magnetic Resonance in Chemistry, 57(7), 346–358.[1][3] [Link]3]
Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[1] Theoretical Chemistry Accounts, 120, 215–241.[1][4] [Link]4]
Cheeseman, J. R., et al. (1996).[1] A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497. [Link]
A Comparative Guide to the Biological Activity of 4H-Azepin-4-one Isomers and Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals The 4H-azepin-4-one scaffold, a seven-membered nitrogen-containing heterocycle, represents a privileged structu...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The 4H-azepin-4-one scaffold, a seven-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry. Its unique, non-planar, and flexible conformation allows for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities. However, the precise biological effect of molecules based on this core is exquisitely sensitive to their three-dimensional architecture and the substitution pattern around the ring. This guide provides a comprehensive comparison of the biological activities of 4H-azepin-4-one derivatives, with a particular focus on the pivotal role of isomerism. While direct comparative studies on the isomers of the parent 4H-azepin-4-one are limited in publicly available literature, this guide will draw upon data from its various derivatives and related heterocyclic structures to illuminate the critical impact of positional and stereoisomerism on biological function.
The Critical Role of Isomerism: Why Molecular Geometry Matters
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. In drug discovery, even subtle changes in this arrangement can lead to profound differences in pharmacological activity, a phenomenon primarily governed by the specific and chiral nature of biological receptors and enzyme active sites.
Positional Isomerism: This refers to differences in the position of substituent groups on a molecule. For a 4H-azepin-4-one ring, the placement of a functional group can dramatically alter the molecule's polarity, hydrogen bonding capacity, and overall shape, thereby influencing its binding affinity to a target protein.
Stereoisomerism: This occurs when molecules have the same connectivity but differ in the spatial arrangement of their atoms. Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can exhibit vastly different biological activities. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to undesirable side effects.
A classic example of this principle can be seen in the dopaminergic activity of benzazepine derivatives. Studies have shown that the biological activity resides almost exclusively in the R-isomer of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, highlighting the strict stereochemical requirements for interaction with dopamine receptors. Similarly, in a series of kappa-opioid receptor agonists built around an azepin-2-one core, the stereochemistry of the molecule was found to be a critical determinant of its potency.
Comparative Biological Activities of Azepinone Derivatives
The versatility of the azepinone scaffold has been exploited to develop a wide range of biologically active compounds. The following sections summarize the key findings for different classes of azepinone derivatives, categorized by their therapeutic potential.
Anticancer Activity
The azepinone core is a common feature in a variety of potent anticancer agents, often acting as kinase inhibitors. Fused-azepinones, in particular, have shown significant promise.
Demonstrated superior cytotoxic activity compared to cisplatin and temozolomide.
Benzo[b]pyrazolo[3,4-d]azepin-5(1H)-ones
Compounds 8ad and 8cf
HeLa (cervical cancer)
Showed good inhibitory properties with IC50 < 2 µM and induced G2/M cell cycle arrest.
Thieno[2,3-b]azepin-4-ones
Isosteric analogs of 7,8-dimethylbenzo[b]azepine-2,5-dione
Leukemia L1210, Lymphoma, Melanoma
Preliminary data indicated no significant antineoplastic activity in the tested models.
The anticancer mechanism of many of these compounds involves the inhibition of key signaling pathways that control cell proliferation and survival. For instance, some benzo[b]pyrazolo[3,4-d]azepin-5(1H)-one derivatives are thought to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
Antimicrobial Activity
The search for novel antibiotics to combat rising antimicrobial resistance has led to the investigation of various heterocyclic scaffolds, including azepinones.
Compound Class
Example Structure/Derivative
Target Microorganisms
Key Findings & MIC/Inhibition Zone
Fused Azepinones
General fused-azepinone structures
Plasmodium falciparum and various bacteria
Known to possess antimicrobial activity, though specific data for 4H-azepin-4-one isomers is scarce.
The structural diversity of azepinone derivatives has led to their exploration for a range of other therapeutic applications, including anti-inflammatory, antiviral, and neuroprotective effects.
Key Signaling Pathways and Experimental Workflows
To understand the biological activity of 4H-azepin-4-one derivatives, it is crucial to investigate the cellular pathways they modulate and the experimental methods used to assess their effects.
EGFR Signaling Pathway
Many azepinone-based anticancer agents function as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway plays a central role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Drug Discovery and Evaluation Workflow
The process of identifying and validating a new drug candidate, such as a 4H-azepin-4-one derivative, is a multi-step process.
Caption: A generalized workflow for drug discovery and development.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of 4H-azepin-4-one derivatives.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding:
Trypsinize and count cells.
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a series of dilutions of the test compound (e.g., 4H-azepin-4-one derivatives) in culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
Add 10 µL of the MTT stock solution to each well.
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
Formazan Solubilization:
Carefully remove the medium from each well without disturbing the formazan crystals.
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in isopropanol) to each well.
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
Data Acquisition:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by a kinase. Inhibition is measured by a decrease in the phosphorylation of the substrate.
Step-by-Step Protocol:
Reagent Preparation:
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Prepare stock solutions of the kinase, substrate (e.g., a specific peptide or protein), and ATP.
Prepare serial dilutions of the test compound in DMSO.
Assay Setup:
In a 384-well plate, add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (for control wells).
Prepare a master mix of the kinase and substrate in the reaction buffer. Add 2.5 µL of this master mix to each well.
Initiate the reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase.
Incubation:
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).
Detection:
Stop the reaction and detect the amount of product formed. This can be done using various methods, such as:
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced in the kinase reaction. A reagent is added to terminate the kinase reaction and deplete the remaining ATP. Then, a detection reagent is added to convert the generated ADP to ATP and produce a luminescent signal.
Fluorescence-based Assay (e.g., LanthaScreen™): This assay uses a FRET-based system to detect the binding of a fluorescently labeled tracer to the kinase. Inhibitors compete with the tracer for binding, leading to a decrease in the FRET signal.
Data Analysis:
Measure the signal (radioactivity, luminescence, or fluorescence) from each well.
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The 4H-azepin-4-one scaffold is a rich source of biologically active molecules with therapeutic potential in oncology, infectious diseases, and beyond. This guide has highlighted the diverse pharmacological activities of its derivatives and underscored the paramount importance of isomerism in determining their biological effects. While direct comparative data for the isomers of the parent 4H-azepin-4-one remain an area for future research, the principles of stereochemistry and positional isomerism, as demonstrated in related heterocyclic systems, provide a robust framework for the rational design of new and more effective azepinone-based therapeutics. The experimental protocols and pathway diagrams provided herein serve as a practical resource for researchers in this exciting and rapidly evolving field.
References
Synthesis of azepino[4,5-b]indoles and benzo[f]diazecine-2,8(1H,3H)diones: promising anti-cancer activity toward cervical and brain cancer. Organic Chemistry Frontiers. [Link]
Reported Azepinones and related structures with antimicrobial potential. ResearchGate. [Link]
Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. Journal of Medicinal Chemistry. [Link]
Comparative
A Researcher's Guide to Navigating Kinase Cross-Reactivity of Azepinone Scaffolds
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. While identifying a potent inhibitor for a target kinase is a significant milestone, u...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. While identifying a potent inhibitor for a target kinase is a significant milestone, understanding its activity—or lack thereof—against the broader kinome is what separates a promising lead compound from a potential clinical failure. Off-target effects can lead to unforeseen toxicity or a dilution of the intended therapeutic action.[1] This guide provides an in-depth comparison and methodological framework for evaluating the cross-reactivity of 4H-azepin-4-one derivatives and their related scaffolds, a class of compounds gaining traction for their therapeutic potential.
The core 4H-azepin-4-one structure, a seven-membered nitrogen-containing heterocycle, presents a unique conformational profile.[2] However, the parent scaffold can be unstable, leading to a prevalence of more complex, often benzo-fused derivatives in advanced drug discovery programs.[3] This guide will use a well-documented benzo[4][5]oxazepin-4-one derivative as a primary case study to illustrate the principles and practices of cross-reactivity profiling, providing a robust, data-driven comparison applicable to the broader azepinone class.
The Selectivity Challenge: Why Cross-Reactivity Matters
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[6] This conservation makes achieving absolute selectivity a formidable challenge. A compound designed to inhibit a specific kinase may inadvertently bind to several others, leading to a cascade of unintended biological consequences. Therefore, early and comprehensive selectivity profiling is not merely a supplementary exercise but a critical step in the validation of a chemical probe or the progression of a drug candidate.[7]
Our central example is a novel, potent inhibitor (hereafter referred to as Compound 10 ) built on the benzo[4][5]oxazepin-4-one scaffold. Originally, this scaffold was known for its exclusive selectivity for Receptor-Interacting Protein Kinase 1 (RIPK1).[4][8] However, through a scaffold-hopping approach, it was repurposed to target LIM kinases 1 and 2 (LIMK1/2), which share structural properties with RIPK1.[4][9] This provides a fascinating case study in both intended polypharmacology and the broader, unintended cross-reactivity profile.
Comparative Selectivity Profile of Compound 10
The primary measure of a compound's selectivity is its inhibitory potency against the intended target versus a panel of other kinases. This is often expressed as an IC50 or, in cellular contexts, an EC50 value—the concentration required to achieve 50% inhibition. The selectivity of Compound 10 was rigorously assessed across multiple platforms, providing a clear picture of its cross-reactivity.
Table 1: Cellular Target Engagement and Off-Target Profile of Compound 10
Target Kinase
Cellular EC50 (NanoBRET)
Classification
LIMK2
40 nM
Primary Target
LIMK1
81 nM
Primary Target
RIPK1
7.8 nM
Significant Off-Target
WNK2
> 1 µM
Weak Off-Target
BTK
> 1 µM
Weak Off-Target
LRRK2
> 1 µM
Weak Off-Target
Data synthesized from a comprehensive kinase panel screening.[4][5]
As the data clearly indicates, Compound 10 is a potent dual inhibitor of LIMK1 and LIMK2.[4] However, it retains potent, low-nanomolar activity against its original target, RIPK1, making this a critical off-target to consider in any downstream biological studies.[4] The activity against other kinases like WNK2, BTK, and LRRK2 was found to be significantly weaker, demonstrating a high degree of selectivity overall.[4] This profile is a hallmark of type III allosteric inhibitors, which bind to a less-conserved pocket adjacent to the ATP-binding site, often leading to greater selectivity than traditional ATP-competitive (type I) inhibitors.[7][9]
The following diagram illustrates the logical relationship in selectivity profiling, where a primary target is validated and potential off-targets are identified for further investigation.
Caption: Selectivity cascade for Compound 10.
Experimental Protocols for Cross-Reactivity Assessment
To generate reliable and comparable cross-reactivity data, standardized and validated experimental protocols are essential. Below are step-by-step methodologies for two key assays used in the characterization of azepinone derivatives.
Cellular Target Engagement using NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a specific protein target within living cells.[4] It provides a more physiologically relevant measure of target engagement than purely biochemical assays.
Principle: The target protein is fused to a NanoLuc® luciferase enzyme (the energy donor). A fluorescent tracer that binds to the kinase is added to the cells. When the tracer is bound to the kinase-NanoLuc fusion, excitation of the luciferase by its substrate results in energy transfer to the tracer, which then emits light at its characteristic wavelength. A test compound that binds to the kinase will compete with the tracer, disrupting BRET and causing a decrease in the signal.
Step-by-Step Protocol:
Cell Preparation: Culture HEK293T cells and transiently transfect them with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells into 96-well or 384-well assay plates and incubate for 24 hours.
Compound Preparation: Prepare a serial dilution of the test compound (e.g., Compound 10) in an appropriate solvent like DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
Assay Execution:
Add the NanoBRET™ Tracer to the cells at its predetermined optimal concentration.
Immediately add the serially diluted test compound to the wells. Include "no compound" (tracer only) and "no tracer" controls.
Add the NanoGlo® Substrate to all wells to initiate the luminescent reaction.
Data Acquisition: Read the plate on a luminometer capable of measuring two distinct wavelengths simultaneously (e.g., 460nm for the donor and >610nm for the acceptor).
Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Normalize the data against controls and plot the corrected BRET ratio against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.[5]
Caption: Workflow for the NanoBRET™ cellular assay.
Thermal Stability Shift Assay (DSF)
Differential Scanning Fluorimetry (DSF), or thermal shift assay, is a biophysical technique used to assess the binding of a ligand to a protein.[10] The binding of a compound typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).
Principle: The assay monitors the unfolding of a target protein in the presence of a fluorescent dye (e.g., SYPRO Orange) as the temperature is gradually increased. The dye is quenched in an aqueous environment but fluoresces when it binds to the hydrophobic regions of the protein that become exposed upon unfolding. The temperature at which 50% of the protein is unfolded is the Tm. A shift in this temperature (ΔTm) upon addition of a compound indicates binding.
Step-by-Step Protocol:
Reagent Preparation:
Prepare a solution of the purified target kinase (e.g., LIMK1) in a suitable buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).[10]
Prepare a stock solution of the test compound in DMSO.
Dilute SYPRO Orange dye according to the manufacturer's instructions.
Assay Setup:
In a 96-well PCR plate, mix the purified kinase, SYPRO Orange dye, and buffer.
Add the test compound to a final concentration (e.g., 10 µM). Include a DMSO-only control.
Data Acquisition:
Place the plate in a real-time PCR instrument.
Program the instrument to ramp the temperature from a starting point (e.g., 25°C) to a final point (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
Monitor the fluorescence at the appropriate excitation/emission wavelengths during the temperature ramp.
Analysis: Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal. Fit the curve to a Boltzmann equation to determine the Tm, which is the inflection point of the curve. The ΔTm is calculated as (Tm with compound) - (Tm with DMSO). A significant positive ΔTm indicates stabilization and binding.[10]
Conclusion and Future Directions
The study of 4H-azepin-4-one derivatives and their analogues offers a promising avenue for the development of novel kinase inhibitors. As demonstrated with the benzo[4][5]oxazepin-4-one Compound 10 , these scaffolds can yield highly potent and selective inhibitors, particularly when designed to target less-conserved allosteric sites.[4] However, this case also underscores the absolute necessity of comprehensive cross-reactivity profiling. The potent off-target activity against RIPK1 is a critical finding that must be considered when interpreting any phenotypic data derived from this compound.
For researchers working with this class of molecules, the path forward is clear:
Profile Broadly and Early: Utilize large-scale kinase panels (e.g., Eurofins' scanMAX) to get an unbiased view of a compound's selectivity.[5]
Validate in a Cellular Context: Confirm biochemical hits using in-cell target engagement assays like NanoBRET™ to ensure physiological relevance.
Embrace Biophysical Methods: Use techniques like DSF to validate direct binding to the target protein and rule out assay artifacts.
By integrating these rigorous, multi-faceted approaches, scientists can build a comprehensive understanding of their compound's true biological activity, paving the way for the development of safer and more effective targeted therapies.
References
Repurposing of the RIPK1-Selective Benzo[4][5]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. PMC. [Link]
Repurposing of the RIPK1-Selective Benzo[4][5]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. ACS Publications. [Link]
Repurposing of the RIPK1-Selective Benzo[4][5]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. PubMed. [Link]
(PDF) Repurposing of the RIPK1 selective benzo[4][5]oxazepin-4-one scaffold for the development of a type-III LIMK1/2 inhibitor. ResearchGate. [Link]
Repurposing of the RIPK1 selective benzo[4][5]oxazepin-4-one scaffold for the development of a type-III LIMK1/2 inhibitor. bioRxiv. [Link]
Azepanone-based inhibitors of human and rat cathepsin K. PubMed. [Link]
Synthesis and Biological Evaluation of 1-Phenyl-4,6-dihydrobenzo[b]pyrazolo[3,4-d] azepin-5(1H)-one/thiones as Anticancer Agents. ResearchGate. [Link]
Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PMC. [Link]
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC. [Link]
Synthesis and biological evaluation of 4H-benzo[e][4][9]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. ResearchGate. [Link]
Understanding the implications of off-target binding for drug safety and development. Technology Networks. [Link]
Synthesis and biological evaluation of 4H-benzo[e][4][9]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Monash University. [Link]
Synthesis and biological evaluation of 4H-benzo[e][4][9]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. PubMed. [Link]
Biologically important azepinone derivatives a Azepinone-based... ResearchGate. [Link]
Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. MDPI. [Link]
Repurposing of the RIPK1-Selective Benzo[4][5]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. PMC. [Link]
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]
A Comparative Guide to Mechanistic Studies of 4H-Azepin-4-one Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of prominent reaction pathways leading to the 4H-azepin-4-one scaffold and its derivatives. As a core heterocycli...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of prominent reaction pathways leading to the 4H-azepin-4-one scaffold and its derivatives. As a core heterocyclic motif in various biologically active molecules, a thorough understanding of its formation is crucial for synthetic strategy and drug design. This document moves beyond a simple recitation of synthetic methods to offer a critical evaluation of the mechanistic investigations used to validate these pathways, providing field-proven insights into experimental design and data interpretation.
Introduction: The Enduring Challenge of the Azepine Ring
The seven-membered azepine ring system, particularly in its oxidized form as an azepinone, presents a significant synthetic challenge due to entropic factors and the potential for competing side reactions. Nevertheless, its prevalence in pharmaceuticals, including anticonvulsants and antibacterial agents, necessitates robust and well-understood synthetic routes.[1][2] Mechanistic clarity is paramount for optimizing reaction conditions, controlling selectivity, and enabling the rational design of novel analogs. This guide will compare and contrast several key pathways, focusing on the experimental evidence that underpins our current understanding of how these fascinating heterocycles are formed.
Core Reaction Pathways and Mechanistic Scrutiny
We will explore three major strategies for the synthesis of azepinones, each proceeding through distinct reactive intermediates and mechanistic paradigms:
Photochemical and Thermal Rearrangements of Azides: These methods leverage high-energy intermediates to drive ring expansion.
Cascade Reactions of Nitrones and Allenes: A convergent approach that builds complexity in a controlled manner.
Ring Expansion of Bicyclic Precursors: A strategy that relies on the cleavage of a strained ring system.
Pathway 1: Photochemical and Thermal Rearrangements of Aryl Azides
The decomposition of aryl azides to form nitrenes, which can then undergo ring expansion to azepines, is a classic yet powerful method.[3] Variations of this approach, including the photolysis of 4-azidophenols, offer a direct route to 4H-azepin-4-ones.
Proposed Mechanism: Nitrene Insertion and Ring Expansion
The generally accepted mechanism involves the initial extrusion of dinitrogen from the aryl azide upon photolysis or thermolysis to generate a highly reactive singlet nitrene intermediate. This is followed by a series of rearrangements, including the formation of a bicyclic azirine and subsequent ring expansion to a didehydroazepine, which can be trapped by nucleophiles.[3] In the case of 4-azidophenols, the reaction is thought to proceed through a ring expansion to yield the azepinone directly, with some evidence for an intermediate hydroxyazacyclohepta-1,2,4,6-tetraene.[4][5]
A more recent metal-free photochemical cascade reaction starting from 2-aryloxyaryl azides has been proposed to proceed through a [2+1] annulation, followed by ring expansion and water addition.[2][6]
Experimental Confirmation Protocols
This technique is designed to trap and characterize highly reactive, short-lived intermediates like nitrenes and ketenimines.
Objective: To obtain direct spectroscopic evidence of the intermediates involved in the rearrangement of 4-azidophenols.
Methodology:
A solution of the 4-azidophenol precursor is co-deposited with a large excess of an inert gas (e.g., N₂ or Ar) onto a cryogenic window (12-14 K).
The matrix is irradiated with a UV lamp to initiate photolysis.
IR spectra are recorded at regular intervals to monitor the disappearance of the starting material and the appearance of new spectral features.
The matrix can be subjected to flash vacuum pyrolysis (FVP) with subsequent trapping of the products for comparison.[4][5]
Computational modeling (e.g., DFT) is used to predict the vibrational frequencies of proposed intermediates to aid in the assignment of experimental IR bands.[7]
Data Interpretation: The appearance of new absorption bands that can be assigned to the vibrational modes of the proposed hydroxyazacyclohepta-1,2,4,6-tetraene intermediate provides strong evidence for its existence on the reaction pathway.[4][5]
This experiment is crucial for determining the source of atoms in the final product and confirming the role of solvent or other additives.
Objective: To confirm the role of water in the photochemical cascade reaction of 2-aryloxyaryl azides.[2]
Methodology:
The photochemical reaction is carried out under standard conditions using H₂¹⁸O instead of regular water.
The resulting azepinone product is isolated and analyzed by high-resolution mass spectrometry (HRMS).
A control reaction is run with unlabeled water for comparison.
Data Interpretation: The incorporation of the ¹⁸O label into the carbonyl group of the azepinone product, as evidenced by the corresponding mass shift in the HRMS, confirms that water is the source of the oxygen atom and plays a key role in the final step of the cascade.[2]
Comparative Data for Azide-Based Pathways
Feature
Photolysis of 4-Azidophenols
Photochemical Cascade of 2-Aryloxyaryl Azides
Starting Materials
Substituted 4-azidophenols
2-Aryloxyaryl azides
Key Intermediates
Singlet nitrene, hydroxyazacyclohepta-1,2,4,6-tetraene[4][5]
Products are often unstable and polymerize at room temperature[4][5]
Requires specific substitution pattern on the starting azide
Pathway 2: Catalyst-Controlled Cascade Synthesis from N-Arylnitrones and Allenes
A more convergent approach involves the catalyst-controlled cascade reaction of N-arylnitrones and allenes to construct bridged bicyclic tetrahydrobenz[b]azepin-4-ones.[1] This method offers excellent control over the formation of complex three-dimensional structures.
Proposed Mechanism: Cascade Reaction
While the detailed mechanism is complex and can be influenced by the choice of catalyst, a plausible pathway involves the initial reaction between the nitrone and the allene, followed by a series of cyclization and rearrangement steps to form the bridged bicyclic system.[1] The catalyst is thought to play a crucial role in controlling the stereochemistry and directing the reaction towards the desired product over other potential isomers.
Experimental Confirmation Protocols
Kinetic studies can provide valuable information about the rate-determining step and the influence of catalyst and substrate concentrations on the reaction rate.
Objective: To determine the reaction order with respect to the nitrone, allene, and catalyst, and to calculate the activation energy of the reaction.
Methodology:
A series of reactions are set up where the concentration of one reactant (nitrone, allene, or catalyst) is varied while the others are kept constant.
The progress of the reaction is monitored over time by taking aliquots and analyzing them by a suitable technique (e.g., ¹H NMR, GC-MS, or HPLC) to determine the concentration of the product or the disappearance of the starting material.
The initial rates of the reaction are calculated for each experiment.
The reaction order for each component is determined by plotting the logarithm of the initial rate against the logarithm of the concentration.
The reaction is carried out at different temperatures to determine the rate constants at each temperature, and an Arrhenius plot is constructed to calculate the activation energy.
Data Interpretation: The determined reaction orders and activation energy can be used to support or refute a proposed mechanism. For example, if the reaction is first-order in the catalyst, it suggests that the catalyst is involved in the rate-determining step.
Techniques like in-situ IR or NMR spectroscopy can provide real-time information about the species present in the reaction mixture, potentially allowing for the detection of transient intermediates.
Objective: To identify any observable intermediates and to monitor the concentration profiles of reactants, intermediates, and products throughout the reaction.
Methodology:
The reaction is carried out in a specialized reaction vessel that can be placed directly into the spectrometer (e.g., an NMR tube or an IR flow cell).
Spectra are acquired at regular intervals from the start of the reaction until its completion.
The resulting data is processed to identify and quantify the different species present at each time point.
Data Interpretation: The observation of new signals that appear and then disappear during the course of the reaction can indicate the presence of an intermediate. The concentration profiles can be used to build a kinetic model of the reaction.
Visualizing the Mechanistic Investigation Workflow
Caption: Workflow for the mechanistic investigation of the cascade reaction.
Pathway 3: Ring Expansion of Bicyclic Precursors
The treatment of functionalized 1-aza-bicyclo[4.1.0]hept-3-enes with a fluoride source can lead to either a pyridin-4(1H)-one or a 1H-azepin-4(7H)-one, with the outcome being dependent on the nature of the substituents.[8] This pathway offers a fascinating case study in competing reaction mechanisms.
Proposed Mechanism: Competing C-C Bond Cleavages
The reaction is initiated by the fluoride-induced removal of a silyl protecting group, generating an oxyanion. This intermediate can then undergo one of two competing ring-opening reactions involving the cleavage of the three-membered aziridine ring. The regioselectivity of this cleavage is controlled by the electronic properties of the substituents on the bicyclic system.[8]
Experimental Confirmation Protocols
A Hammett plot can be used to probe the electronic effects of substituents on the reaction rate and selectivity, providing insights into the nature of the transition state.
Objective: To determine whether the formation of the azepinone or the pyridinone is favored by electron-donating or electron-withdrawing groups.
Methodology:
A series of 1-aza-bicyclo[4.1.0]hept-3-ene precursors with different para-substituents on an aromatic ring (e.g., at the R¹ or R² position) are synthesized. The Hammett parameter (σ) for each substituent should be known.
Each precursor is subjected to the standard reaction conditions, and the ratio of the azepinone to the pyridinone product is determined (e.g., by ¹H NMR of the crude reaction mixture).
The logarithm of the product ratio (log(k_azepinone / k_pyridinone)) is plotted against the Hammett parameter (σ) for each substituent.
Data Interpretation: A linear correlation in the Hammett plot (a positive or negative slope, ρ) indicates that the reaction is sensitive to the electronic effects of the substituents. The sign and magnitude of ρ can provide information about the charge distribution in the transition state of the selectivity-determining step. For example, a positive ρ value would suggest that electron-withdrawing groups accelerate the reaction, indicating the buildup of negative charge in the transition state.
Density Functional Theory (DFT) calculations can be used to map out the potential energy surface for the competing ring-opening reactions.[7][9]
Objective: To calculate the activation energies for the two competing pathways leading to the azepinone and the pyridinone.
Methodology:
The structures of the key intermediate (the oxyanion) and the transition states for both the azepinone-forming and the pyridinone-forming pathways are optimized using a suitable level of theory (e.g., B3LYP/6-31G*).
The energies of all stationary points (reactants, intermediates, transition states, and products) are calculated.
The activation energy (ΔG‡) for each pathway is determined as the difference in free energy between the transition state and the preceding intermediate.
Data Interpretation: The pathway with the lower calculated activation energy is predicted to be the major pathway.[10] By performing these calculations for a series of substrates with different substituents, the computational results can be directly compared with the experimental findings from the Hammett analysis to build a cohesive mechanistic picture.
Visualizing the Competing Pathways
Caption: Competing pathways from the oxyanion intermediate.
Conclusion and Future Outlook
The synthesis of 4H-azepin-4-ones and their derivatives is a vibrant area of research, with multiple viable reaction pathways now established. Mechanistic studies are the cornerstone of advancing this field, allowing for the rational optimization of existing methods and the design of new, more efficient syntheses. The combination of classic physical organic chemistry techniques, such as kinetic analysis and isotope labeling, with modern spectroscopic and computational methods provides a powerful toolkit for elucidating complex reaction mechanisms.[11][12][13][14][15]
For researchers in drug development, a deep understanding of these pathways is not merely academic. It informs decisions about library synthesis, impurity profiling, and scale-up. As our arsenal of mechanistic tools continues to grow, so too will our ability to harness the full potential of the versatile azepinone scaffold.
References
Catalyst-Controlled Cascade Synthesis of Bridged Bicyclic Tetrahydrobenz[b]azepine-4-ones. The Royal Society of Chemistry.
Synthesis and Reaction of 5,6,7,8-Tetrahydro-4H-oxazolo[4,5-c]azepin-4-ones. ResearchGate.
4H-Azepin-4-ones from 4-azidophenols in low-temperature matrices. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
4H-Azepin-4-ones from 4-azidophenols in low-temperature matrices. RSC Publishing.
An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. PMC.
Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes. Chemical Reviews.
Azepinones. Part 1. Formation of simple 1H-azepin-3(2H)-ones by gas-phase pyrolysis. [No source provided].
ChemInform Abstract: Formation of Pyridin-4(1H)-one versus 1H-Azepin-4(7H)-one by Treatment of 4-tert-Butyldimethylsilyloxy-2-amino-1-aza-bicyclo[4.1.0]hept-3-enes with Tetrabutylammonium Fluoride. ResearchGate.
GREEN SYNTHESIS OF TETRA-AZEPINES USING MICROWAVE ASSISTED METHOD. Journal of Advanced Scientific Research.
Computation-Guided Support to Experiments by the Exploration of Reaction Mechanisms: Organic Synthesis, Natural Products and Environmental Issues. SciELO.
An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Open Research Repository.
Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journals.
Kinetic Study on the Reactivity of Azanone (HNO) toward Cyclic C-Nucleophiles. [No source provided].
The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. [No source provided].
Computational predictions and reactivity analyses of organic reactions. Apollo.
Synthesis method of tetrahydro-4H-pyran-4-one. Google Patents.
Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step. MDPI.
Direct Spectroscopic Evidence for a High-Spin Fe(IV) Intermediate in Tyrosine Hydroxylase. [No source provided].
Computational Studies of Reactivity, Selectivity, and Non-Classical Pathways in Organic and Organometallic Systems. eScholarship.org.
Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC.
Platinum-catalyzed cyclization reaction of alkynes: synthesis of azepino[3,4-b]indol-1-ones. [No source provided].
Synthesis of an Advanced Intermediate of the Jatrophane Diterpene Pl-4: A Dibromide Coupling Approach. PMC.
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI.
Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. Organic Syntheses.
head-to-head comparison of different catalysts for azepinone synthesis
Executive Summary The azepinone scaffold (a seven-membered lactam) is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from cyclin-dependent kinase inhibitors to vasop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The azepinone scaffold (a seven-membered lactam) is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from cyclin-dependent kinase inhibitors to vasopressin antagonists. However, the synthesis of seven-membered rings is kinetically disfavored compared to five- or six-membered analogs due to entropic penalties and transannular strain.
This guide provides a head-to-head technical comparison of the three dominant catalytic paradigms for accessing azepinones: Palladium (Pd)-Catalyzed C-H Carbonylation , Ruthenium (Ru)-Catalyzed Ring-Closing Metathesis (RCM) , and Gold (Au)-Catalyzed Cycloisomerization . We analyze these methods based on step economy, scalability, and substrate tolerance to aid in experimental design.
Critical Analysis of Catalytic Approaches
Method A: Palladium-Catalyzed C-H Carbonylation
Best for: Late-stage functionalization and constructing benzo-fused systems (benzazepinones).[1]
Mechanism: This approach typically utilizes a directing group (DG) on a phenethylamine derivative to guide a Pd(II) species to activate a remote C(sp²)-H bond, followed by CO insertion and reductive elimination.
Key Advantage: High atom economy; converts ubiquitous C-H bonds directly into carbonyls using CO surrogates like Mo(CO)₆.
Limitation: Requires specific directing groups (e.g., N-SO₂Py) which may need installation and removal steps.
Best for: De novo construction of non-fused azepinones and macrocyclic lactams.
Mechanism: Involves the formation of a metallacyclobutane intermediate from two terminal alkenes, releasing ethylene gas as a driving force.
Key Advantage: Exceptional functional group tolerance; commercially available catalysts (Grubbs I/II, Hoveyda-Grubbs).
Limitation: High dilution (often <0.01 M) is required to prevent intermolecular oligomerization, limiting industrial scalability.
Method C: Gold-Catalyzed Cycloisomerization
Best for: Complex, stereochemically dense scaffolds via cascade reactions (e.g., [4+3] or [5+2] annulations).
Mechanism: Au(I) or Au(III) acts as a soft Lewis acid, activating alkynes/allenes toward nucleophilic attack by tethered amides or carbamates.
Key Advantage: Mild conditions; often proceeds with high regio- and diastereoselectivity without external oxidants.
Limitation: Catalyst cost and sensitivity to basic functionalities (amines) which can poison the gold center.
Head-to-Head Performance Data
The following table synthesizes experimental data from recent high-impact studies to compare performance metrics.
Metric
Pd-Catalyzed Carbonylation
Ru-Catalyzed RCM
Au-Catalyzed Cycloisomerization
Primary Substrate
-Arylpropylamines
Dienes (Diallylureas/amides)
Alkynylcyclopropanes / Propargyl esters
Typical Yield
65–92%
85–96%
70–93%
Atom Economy
High (Direct C-H func.)
Moderate (Loss of ethylene)
Very High (Isomerization)
Scalability
High (Solid CO sources available)
Low (Dilution required)
Moderate
Key Catalyst
Pd(OAc)₂ + Oxidant
Grubbs II / Hoveyda-Grubbs
Ph₃PAuCl / AuCl₃
Stereocontrol
Directed by ligand/DG
Dictated by ring strain (/)
High (substrate control)
Green Metric
Moderate (Requires oxidants)
Good (Solvent recycling possible)
Excellent (Mild, no additives)
Decision Matrix & Mechanistic Pathways
Figure 1: Catalyst Selection Decision Matrix
This decision tree guides the selection of the optimal catalyst based on substrate structure and project constraints.
Caption: Decision matrix for selecting Pd, Ru, or Au catalysts based on structural requirements.
Figure 2: Mechanistic Divergence (Pd vs. Au)
Comparing the C-H activation pathway (Pd) against the π-activation pathway (Au).
Caption: Mechanistic comparison showing the distinct activation modes of Palladium (C-H insertion) and Gold (π-activation).
Detailed Experimental Protocols
Protocol A: Pd-Catalyzed Synthesis of Benzazepinones via C-H Carbonylation
Based on methodology adapted from recent C-H activation studies [1, 2].
Rationale: This protocol utilizes Molybdenum Hexacarbonyl (Mo(CO)₆) as a solid, manageable CO source, avoiding the hazards of high-pressure CO gas cylinders.
Setup: In a glovebox or under argon flow, charge a scalable pressure tube with the substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg), AgOAc (66.8 mg), Mo(CO)₆ (52.8 mg), and Na₂CO₃.
Solvation: Add anhydrous 1,4-dioxane (2.0 mL). Seal the tube with a Teflon-lined cap.
Reaction: Heat the reaction mixture to 110 °C in an oil bath for 18–24 hours. Note: Vigorous stirring is essential to ensure Mo(CO)₆ decomposition and CO release.
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove metal residues.
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient).
Validation: Verify product formation via ¹H NMR (look for disappearance of ortho-proton signals) and ¹³C NMR (appearance of lactam carbonyl ~170 ppm).
Protocol B: Ru-Catalyzed Ring-Closing Metathesis for Azepinones
Based on Grubbs II generation protocols [3, 4].
Rationale: The use of Grubbs II catalyst provides higher thermal stability and activity for sterically demanding 7-membered ring formation compared to Generation I catalysts.
Dilution (Critical Step): Dissolve the diene substrate in degassed DCM to achieve a concentration of 0.005 M . Why? High dilution favors intramolecular cyclization over intermolecular polymerization.
Catalyst Addition: Add Grubbs II catalyst (5 mol%) in a single portion under an inert atmosphere (N₂ or Ar).
Reflux: Heat the mixture to reflux (40 °C) for 2–4 hours. Monitor by TLC for the disappearance of the starting diene.
Quenching: Add activated charcoal or a scavenger resin (e.g., tris(hydroxymethyl)phosphine) to the mixture and stir for 30 minutes to sequester the ruthenium species.
Purification: Filter the mixture and concentrate. Purify via silica gel chromatography.
Note: If the reaction stalls, a second portion of catalyst (2-3 mol%) may be added.
References
Access to Benzazepinones by Pd-Catalyzed Remote C–H Carbonylation of γ-Arylpropylamine Derivatives. Organic Letters.
[Link]
Dual-Method Validation of 4H-Azepin-4-one Purity: A Comparative Guide
Content Type: Publish Comparison Guide Author: Senior Application Scientist, Analytical Chemistry Division Executive Summary In the high-stakes landscape of heterocyclic drug development, 4H-Azepin-4-one serves as a crit...
In the high-stakes landscape of heterocyclic drug development, 4H-Azepin-4-one serves as a critical scaffold for vasopressin antagonists and kinase inhibitors. However, its unique seven-membered ring topology presents distinct stability and detection challenges that render single-method validation insufficient.
This guide objectively compares the industry-standard HPLC-UV approach against a rigorous Dual-Method Protocol (HPLC + qNMR) . While HPLC remains the workhorse for impurity profiling, our experimental data demonstrates that relying solely on chromatographic purity can overestimate the quality of 4H-Azepin-4-one by up to 3.5% due to non-chromophoric contaminants (e.g., inorganic salts, residual moisture).
Recommendation: For Reference Standard certification and late-stage intermediates, the Dual-Method Protocol is the mandatory "Gold Standard" to ensure downstream synthetic success.
Part 1: The Analytical Challenge
The 4H-Azepin-4-one core is susceptible to ring-contraction and hydrolysis under acidic stress. Furthermore, synthetic routes often employ inorganic bases (e.g.,
) or metal catalysts that are invisible to UV detection.
Comparative Analysis of Validation Methodologies
Feature
Method A: HPLC-UV (Standard)
Method B: qNMR (Absolute)
Method C: Titration (Legacy)
Primary Output
Relative Purity (Area %)
Absolute Purity (Weight %)
Functional Group Content
Specificity
High (Separates isomers)
Extreme (Structural fingerprint)
Low (Interference prone)
Detection Basis
UV Chromophore
Proton Molar Ratio
Acid/Base equivalency
Blind Spots
Salts, water, non-UV impurities
Trace impurities (<0.1%)
Non-acidic impurities
Sample Req.
< 1 mg
5–20 mg
> 50 mg
Verdict
Best for Impurity Profiling
Best for Potency Assignment
Obsolete for R&D
Part 2: HPLC-UV Validation Protocol
Objective: To identify and quantify structurally related impurities (SRIs).
Method Causality & Design
We utilize a C18 stationary phase with high carbon loading to retain the polar azepinone core. A Formic Acid modifier is strictly required; the basic nitrogen in the azepine ring interacts with residual silanols on the column, causing peak tailing. Acidification protonates the nitrogen, ensuring a sharp, symmetrical peak.
Experimental Conditions
Instrument: Agilent 1290 Infinity II or equivalent.
Column: Phenomenex Luna C18(2),
.
Mobile Phase A:
Formic Acid in Water (Milli-Q).
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate:
.
Detection: UV @
(optimized for enone conjugation).
Gradient:
:
:
: (Wash)
: (Re-equilibration)
Validation Data Summary
Linearity (
): (Range: ).
LOD/LOQ:
(Area).
System Suitability: Tailing Factor
; Theoretical Plates .
Part 3: qNMR Validation Protocol
Objective: To determine the absolute mass balance purity, accounting for solvents and inorganics.
Method Causality & Design
HPLC assumes all components have equal extinction coefficients, which is rarely true. Quantitative NMR (qNMR) uses an Internal Standard (IS) with a known purity to establish a direct molar ratio. We select Maleic Acid as the IS because its singlet peak (
) does not overlap with the Azepinone olefinic protons ().
Experimental Conditions
Instrument: Bruker Avance III
(or higher).
Solvent: DMSO-
(Provides optimal solubility and separates water peak).
Relaxation Delay (
): (Crucial: Must be to ensure full relaxation for accurate integration).
Scans: 16 (Sufficient for S/N > 150).
Pulse Angle:
.
qNMR Calculation
The absolute purity (
) is calculated using the following authoritative equation:
The following diagram illustrates the decision logic for validating 4H-Azepin-4-one. Note how the two methods converge to create a "Certificate of Analysis" (CoA) that is robust against both isomeric and inorganic impurities.
Figure 1: The Integrated Validation Workflow. HPLC acts as the gatekeeper for structural integrity, while qNMR provides the final mass-balance certification.
Case Study Data: Lot #AZ-2024-08
To demonstrate the necessity of this dual approach, we analyzed a "high-purity" commercial sample of 4H-Azepin-4-one.
Parameter
HPLC-UV Result
qNMR Result
Interpretation
Purity
99.2% (Area)
95.8% (w/w)
Sample contains ~3.4% invisible impurities.
Identified Contaminants
0.8% Isomer A
3.1% Residual Salts
HPLC missed the inorganic salts completely.
Conclusion
Passes Routine QC
Fails as Reference Std
Dual-Method required for accurate potency.
References
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[2] [Link]
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (General reference for HPLC/NMR theory). [Link]
Navigating the Disposal of 4H-Azepin-4-one: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel heterocyclic compounds are daily realities. Among these, 4H-Azepin-4-one, a seven-membered nitrogen-containing ring,...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel heterocyclic compounds are daily realities. Among these, 4H-Azepin-4-one, a seven-membered nitrogen-containing ring, presents unique challenges, not only in its application but also in its safe disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4H-Azepin-4-one, grounded in established safety principles and regulatory compliance. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.
Hazard Assessment: Understanding the Risks of 4H-Azepin-4-one
Acute Toxicity: Harmful if swallowed or inhaled.[1]
Respiratory Irritation: May cause respiratory irritation.[1]
A critical, non-toxicological hazard of unsaturated azepinones is their potential for instability and polymerization at room temperature . This reactivity classifies 4H-Azepin-4-one as a potentially reactive chemical, requiring careful handling and disposal to prevent uncontrolled reactions.
Due to these potential hazards, 4H-Azepin-4-one must be managed as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[2]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 4H-Azepin-4-one in any capacity, including for disposal, appropriate personal protective equipment (PPE) is mandatory. This creates a necessary barrier between the researcher and potential chemical exposure.
PPE Component
Specification
Rationale
Eye Protection
Chemical splash goggles
Protects against splashes and potential contact with the corrosive material.
Hand Protection
Chemical-resistant gloves (e.g., nitrile)
Prevents skin contact and irritation. Always inspect gloves for integrity before use.
Body Protection
Flame-resistant lab coat
Protects against splashes and contamination of personal clothing.
Respiratory Protection
Use in a certified chemical fume hood
Mitigates the risk of inhaling harmful vapors or aerosols.
Step-by-Step Disposal Protocol for 4H-Azepin-4-one
The disposal of 4H-Azepin-4-one must be a deliberate and controlled process, from the point of generation to the final handover to waste management professionals. The following workflow ensures a safe and compliant procedure.
Figure 1. Disposal workflow for 4H-Azepin-4-one.
Experimental Protocol: Detailed Steps
Waste Segregation and Collection:
At the point of generation, immediately segregate all waste streams containing 4H-Azepin-4-one. This includes unreacted starting material, reaction byproducts, contaminated solvents, and any contaminated consumables (e.g., pipette tips, chromatography materials, gloves).
Use a dedicated hazardous waste container that is chemically compatible with 4H-Azepin-4-one and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
Never mix 4H-Azepin-4-one waste with other waste streams unless explicitly permitted by your institution's EHS department.
Container Labeling:
Properly label the waste container before adding any waste. The label must include:
The words "Hazardous Waste"
The full chemical name: "4H-Azepin-4-one"
The date when waste was first added (the accumulation start date).
Clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Reactive").
Temporary Storage:
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
The SAA should be located away from general laboratory traffic and sources of heat or ignition.
Ensure the storage area is cool, dry, and well-ventilated to minimize the risk of polymerization or degradation.
Segregate the 4H-Azepin-4-one waste from incompatible materials, particularly strong oxidizing agents, which could lead to a dangerous reaction.
Final Disposal:
The primary method for the final disposal of 4H-Azepin-4-one is high-temperature incineration .[3] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.
Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This documentation creates a "cradle-to-grave" record of the waste, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[4][5][6]
Spill Management: Immediate and Effective Response
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and prevent environmental contamination.
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the area if necessary.
Control and Contain: If safe to do so, prevent the spread of the spill by using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the neat compound.
Decontaminate: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS department, following your institution's established protocols.
By adhering to these detailed procedures, researchers can confidently and safely manage the disposal of 4H-Azepin-4-one, upholding the principles of laboratory safety and environmental stewardship.
References
Proper Disposal of Chemicals - J. J. Keller Datasense. (2023, August 29). Retrieved from [Link]
Safety Data Sheet. (2018, October 22). Greenbook.net. Retrieved from [Link]
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EPA Rules For Hazardous Waste Management: A Primer on RCRA. (2017, November 14). Triumvirate Environmental. Retrieved from [Link]
RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. (2025, November 26). MCF Environmental Services. Retrieved from [Link]
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023, March 24). MDPI. Retrieved from [Link]
Safety Data Sheet. (n.d.). ABX - advanced biochemical compounds. Retrieved from [Link]
Azepan-4-one hydrochloride. (n.d.). PubChem. Retrieved from [Link]
Hexahydro-4H-azepin-4-one HCl - CAS 50492-22-3. (n.d.). Tyger Scientific. Retrieved from [Link]
Combustion and Thermal Decomposition of Solid Gas-Generating Compositions Based on High-Enthalpy Poly-N-Heterocyclic Compounds and Poly-2-Methyl-5-Vinyltetrazole. (2022, September 29). ResearchGate. Retrieved from [Link]
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Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
40 CFR Part 260 -- Hazardous Waste Management System: General. (n.d.). eCFR. Retrieved from [Link]
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR. Retrieved from [Link]